Odm-203
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
| Record name | ODM-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ODM-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of ODM-203 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ODM-203 is a novel, orally active small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] This dual-targeting mechanism uniquely positions this compound to combat tumor growth through direct inhibition of cancer cell proliferation and survival driven by aberrant FGFR signaling, as well as by disrupting tumor angiogenesis mediated by both FGFR and VEGFR pathways.[4][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models, including those with specific FGFR genomic alterations.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Dual Inhibition of FGFR and VEGFR
This compound functions as a selective, ATP-competitive inhibitor of the receptor tyrosine kinase families of FGFR (FGFR1, FGFR2, FGFR3, and FGFR4) and VEGFR (VEGFR1, VEGFR2, and VEGFR3).[1][3] Genetic alterations in FGFRs, such as gene amplification, mutations, and chromosomal translocations, are known oncogenic drivers in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][3] These alterations lead to constitutive activation of the FGFR signaling cascade, promoting cell proliferation, survival, and migration.
Simultaneously, the VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] By inhibiting both pathways, this compound exerts a multi-pronged attack on the tumor. Activation of FGFR signaling has also been identified as a potential mechanism of resistance to VEGFR-targeted therapies, making a dual inhibitor like this compound a promising strategy to overcome this challenge.[4][5]
Quantitative Analysis of Kinase and Cellular Inhibition
The potency of this compound has been rigorously evaluated in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC50 Values of this compound Against FGFR and VEGFR Kinases
| Kinase Target | IC50 (nM) |
| FGFR1 | 11[6] |
| FGFR2 | 16[6] |
| FGFR3 | 6[6][7] |
| FGFR4 | 35[6] |
| VEGFR1 | 26[6] |
| VEGFR2 | 9[6] |
| VEGFR3 | 5[6][7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular IC50 Values of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nM) |
| H1581 | Large-cell lung cancer | FGFR1 amplification[1] | 104[3][7] |
| SNU16 | Gastric cancer | FGFR2 amplification[1] | 132[7] |
| RT4 | Bladder cancer | FGFR3-TACC3 fusion[1] | 192[3][7] |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Table 3: Cellular IC50 Values for Angiogenesis and Signaling Pathway Inhibition
| Assay | Cell Type | Measurement | IC50 (nM) |
| VEGF-induced Tube Formation | HUVEC | Inhibition of endothelial tube formation[1] | 33[2][3][6] |
| FRS2 Phosphorylation (Tyr196) | H1581 (FGFR1) | Inhibition of downstream signaling[3] | 93[3] |
| FRS2 Phosphorylation (Tyr196) | SNU16 (FGFR2) | Inhibition of downstream signaling[3] | 59[3] |
| FRS2 Phosphorylation (Tyr196) | RT4 (FGFR3) | Inhibition of downstream signaling[3] | 89[3] |
HUVEC: Human Umbilical Vein Endothelial Cells. FRS2: Fibroblast Growth Factor Receptor Substrate 2.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) or Vascular Endothelial Growth Factors (VEGFs) to their receptors (VEGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domains. This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling. A key substrate of activated FGFR is FRS2, whose phosphorylation is a critical early event in the signaling cascade.[3]
Caption: this compound inhibits both FGFR and VEGFR signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
To determine the direct inhibitory effect of this compound on kinase activity, in vitro kinase assays are performed. This typically involves recombinant kinase enzymes, a substrate, and ATP. The transfer of a phosphate group from ATP to the substrate is measured in the presence of varying concentrations of the inhibitor.
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Workflow: Cell Proliferation Assay
The anti-proliferative effect of this compound on cancer cells is assessed using cell viability assays. FGFR-dependent cancer cell lines are cultured and then treated with a range of this compound concentrations. After a defined incubation period, cell viability is measured to determine the IC50 value.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Experimental Protocols
In Vitro Kinase Assays
Recombinant human FGFR and VEGFR kinases are used. Assays are typically performed in 384-well plates. The reaction mixture contains the kinase, a poly(Glu, Tyr) substrate, ATP, and varying concentrations of this compound. After incubation at room temperature, the amount of ATP remaining is quantified using a luminescent kinase assay kit. The luminescence signal is inversely proportional to the kinase activity. Data are normalized to a positive control (no inhibitor) and a negative control (no kinase) to calculate the percent inhibition and subsequently the IC50 values.
Cell Viability Assays
FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in 96-well plates and allowed to adhere overnight.[6] The cells are then treated with a serial dilution of this compound for 96 hours.[6] Cell viability is assessed using a metabolic-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader, and the data are used to generate dose-response curves and calculate IC50 values.
Cell-Based Angiogenesis Assay (Tube Formation)
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate in the presence of VEGF and varying concentrations of this compound. After an incubation period (typically 10 days), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length or the number of branch points.[7] The IC50 value for the inhibition of tube formation is then determined.
Phospho-FRS2 Tyrosine 196 Assay
FGFR-dependent cells are treated with different concentrations of this compound for a specified time (e.g., 1 hour).[7] Following treatment, cells are lysed, and the levels of phosphorylated FRS2 at tyrosine 196 are measured using an immunoassay, such as an ELISA or Western blotting, with an antibody specific for the phosphorylated form of the protein. Total FRS2 levels are also measured for normalization. This assay directly assesses the ability of this compound to inhibit the proximal signaling downstream of FGFR activation.[3]
In Vivo Anti-Tumor Activity and Immune Modulation
In vivo studies using xenograft models with FGFR-dependent tumors have demonstrated significant, dose-dependent tumor growth inhibition upon oral administration of this compound.[3] For example, in an RT4 bladder cancer xenograft model, this compound treatment led to a substantial reduction in tumor volume.[3] Similarly, in an SNU16 gastric cancer model, tumor growth inhibition was accompanied by a decrease in the phosphorylation of FGFR and FRS2 in the tumor tissue, confirming the on-target mechanism of action in a living system.[3]
Furthermore, in a syngeneic kidney cancer model, this compound not only inhibited tumor growth and metastasis but also modulated the tumor immune microenvironment.[2][3] This included a marked decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and NK cells, along with an increase in the activation of CD8+ T cells.[2] This suggests that by targeting FGFR and VEGFR, this compound may help to overcome tumor-induced immunosuppression, a finding with significant implications for potential combination therapies with immune checkpoint inhibitors.
Clinical Development and Future Directions
A first-in-human, phase I/IIa clinical trial (NCT02264418) has evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[8][9] The study established a recommended dose and demonstrated an acceptable safety profile, with the most common adverse events being related to the known on-target effects of FGFR and VEGFR inhibition.[8][9] Preliminary signs of therapeutic activity were observed in patients with various solid tumors, including those with FGFR aberrations.[8][9]
The dual inhibition of FGFR and VEGFR by this compound presents a compelling therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to treatment, exploring combination therapies, particularly with immunotherapy, and further elucidating the impact of this compound on the tumor microenvironment. The comprehensive preclinical data and promising early clinical results underscore the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. ascopubs.org [ascopubs.org]
ODM-203: A Technical Guide to its FGFR and VEGFR Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a novel, orally administered small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Alterations in these signaling pathways are critical drivers in the pathogenesis of various cancers, promoting tumor growth, proliferation, and angiogenesis. This compound's dual inhibitory action presents a promising therapeutic strategy for cancers dependent on these pathways. This technical guide provides an in-depth overview of the inhibition profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibition Profile
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating its potency in the low nanomolar range.
Biochemical Assay Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant FGFR and VEGFR kinases. These in vitro assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinases.
| Kinase Target | This compound IC50 (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
Data sourced from biochemical radiometric assays.
Cellular Assay Data
Cellular assays provide insight into the compound's activity in a more complex biological environment. The following tables detail the IC50 values of this compound in inhibiting FGFR-dependent cancer cell proliferation and VEGFR-mediated angiogenesis.
Table 2: Inhibition of FGFR-Dependent Cell Proliferation
| Cell Line | FGFR Aberration | This compound IC50 (nM) |
| H1581 | FGFR1 Amplification | 104 |
| SNU16 | FGFR2 Amplification | ~50-150 |
| RT4 | FGFR3 Fusion | 192 |
These assays measure the concentration of this compound required to reduce the proliferation of cancer cell lines that are dependent on FGFR signaling.
Table 3: Inhibition of VEGFR-Mediated Angiogenesis
| Assay | Cell Type | This compound IC50 (nM) |
| VEGF-Induced Tube Formation | HUVEC | 33 |
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., FGFR1, VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP radiolabeled with γ-³²P or γ-³³P.
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper, which binds the peptide substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Determination: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
FGFR-Dependent Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells that rely on FGFR signaling.
-
Cell Seeding: FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
IC50 Calculation: The cell viability data is normalized to the control wells, and the IC50 value is calculated by plotting the percentage of growth inhibition against the concentration of this compound.
VEGFR-Induced Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis in vitro.
-
Matrix Coating: The wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of a pro-angiogenic factor, typically VEGF.
-
Compound Treatment: this compound is added to the wells at various concentrations.
-
Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow the endothelial cells to form capillary-like tubular structures.
-
Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
-
IC50 Determination: The percentage of inhibition of tube formation is calculated for each concentration of this compound relative to the VEGF-stimulated control. The IC50 value is then determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
ODM-203: A Comprehensive Technical Guide on a Novel Dual FGFR/VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is an orally available, selective inhibitor targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[1] This dual inhibitory action holds significant therapeutic potential in oncology by concurrently targeting tumor angiogenesis and cell proliferation.[1] Genomic alterations in FGFRs and the upregulation of VEGFRs are common in various cancers, contributing to disease progression and poor survival outcomes.[2][3] Furthermore, FGFR signaling can act as a compensatory angiogenic pathway when VEGFR is inhibited, highlighting the rationale for a dual inhibitor like this compound.[2][3] Preclinical and early clinical data suggest that this compound is a potent and equipotent inhibitor of both receptor families, demonstrating promising anti-tumor activity.[2][4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the signaling pathways mediated by VEGFRs and FGFRs.[1] These receptor tyrosine kinases play crucial roles in tumor progression. VEGFRs are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. FGFRs, in addition to contributing to angiogenesis, are involved in cell proliferation, differentiation, and survival.[3] By blocking both pathways, this compound can effectively stifle a tumor's blood supply and directly inhibit the growth of cancer cells.[1] In vitro studies have confirmed that this compound suppresses cell proliferation and the phosphorylation of FGFR, FGFR substrate 2 (FRS2), and extracellular signal-regulated kinase (ERK) in cell lines with heightened FGFR activity.[6]
Below is a diagram illustrating the dual inhibitory action of this compound on the FGFR and VEGFR signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound IC50 (nM) |
| FGFR1 | 11[7][8] |
| FGFR2 | 16[7][8] |
| FGFR3 | 6[7][8] |
| FGFR4 | 35[7][8] |
| VEGFR1 | 26[7][8] |
| VEGFR2 | 9[7][8] |
| VEGFR3 | 5[7][8] |
Biochemical assays demonstrate that this compound is a potent inhibitor of both FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[2]
Table 2: In Vitro Cellular Activity (IC50, nM)
| Assay | Cell Line | Receptor Dependency | This compound IC50 (nM) |
| Cell Proliferation | H1581 | FGFR1 | 104[3] |
| Cell Proliferation | SNU16 | FGFR2 | 50-150[2] |
| Cell Proliferation | RT4 | FGFR3 | 192[3] |
| Tube Formation | HUVEC | VEGFR | 33[2][7] |
In cellular assays, this compound effectively inhibits the proliferation of FGFR-dependent cancer cell lines and VEGFR-induced tube formation with similar potency.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases.
Method:
-
Recombinant human kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were used.
-
Kinase activity was measured using a radiometric assay that quantifies the incorporation of the gamma-phosphate of ATP into a substrate peptide.
-
This compound was serially diluted to create a range of concentrations.
-
The compound dilutions were incubated with the kinase, substrate, and ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Method:
-
FGFR-dependent cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well plates and allowed to attach overnight.[7]
-
This compound was added in a series of eight different concentrations, with a maximum concentration of 3 µmol/L.[7]
-
The cells were incubated with the compound for 96 hours.[7]
-
Cell viability was measured using a standard metabolism-based assay (e.g., MTT or CellTiter-Glo).
-
IC50 values, representing the concentration of this compound that inhibits cell growth by 50%, were determined from the dose-response curves.
Cell-Based Angiogenesis Assay (Tube Formation)
Objective: To evaluate the inhibitory effect of this compound on VEGF-induced endothelial tube formation.
Method:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.
-
The cells were treated with various concentrations of this compound in the presence of VEGF.
-
After an incubation period, the formation of capillary-like structures (tubes) was observed and photographed under a microscope.
-
The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.
-
The IC50 value was calculated as the concentration of this compound that inhibited tube formation by 50%.
Subcutaneous Xenograft Models
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Method:
-
FGFR-dependent human tumor cells (e.g., RT4 or SNU16) were subcutaneously implanted into immunodeficient mice.
-
When tumors reached an average volume of approximately 100-125 mm³, the mice were randomized into treatment and control groups.[4]
-
This compound was administered orally at specified doses (e.g., 20, 30, or 40 mg/kg) for a defined period (e.g., 12 or 21 days).[4][9]
-
Tumor growth was monitored by caliper measurements twice a week.[4]
-
At the end of the study, tumors were excised, and plasma and tumor samples were collected for further analysis, such as immunoblotting to assess target engagement.[4]
The following diagram outlines the general workflow for a subcutaneous xenograft study.
Clinical Development
A first-in-human, open-label, multicenter Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[6] The study involved a dose-escalation phase followed by an expansion phase.[6]
The optimal tablet dose was determined to be 400 mg per day with food.[10] The most common treatment-related adverse events were bilirubin increase-related events and diarrhea, which were mostly grade 1 or 2.[10] Preliminary signs of therapeutic activity were observed, with an overall response rate of 9.2%.[10] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant FGFR tumors.[10] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[11]
The logical relationship between the different phases of this compound development is depicted in the diagram below.
Conclusion
This compound is a novel and selective dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action. Preclinical data robustly support its potent and equipotent activity against both receptor families. Early clinical findings have demonstrated a manageable safety profile and encouraging signs of anti-tumor efficacy in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in targeted cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
ODM-203: A Technical Whitepaper on its Dual Antiangiogenic and Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-203 is a novel, orally available small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual-targeting mechanism confers both direct antineoplastic effects on tumor cells dependent on FGFR signaling and potent antiangiogenic activity through the inhibition of VEGFR-mediated pathways.[3][4] Preclinical studies have demonstrated significant tumor growth inhibition in various cancer models, including those with FGFR genomic alterations and those highly dependent on angiogenesis.[2][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with the antiangiogenic and antineoplastic activity of this compound.
Introduction
The development of targeted therapies has revolutionized cancer treatment. Two critical pathways implicated in tumor growth, progression, and metastasis are the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[2][3] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or translocations, can directly promote tumor cell proliferation and survival.[2] Simultaneously, the upregulation of VEGFR signaling is a key driver of tumor angiogenesis, the formation of new blood vessels essential for supplying nutrients and oxygen to growing tumors.[3]
The recognition that tumors can develop resistance to antiangiogenic therapies targeting only the VEGFR pathway, in part through the upregulation of alternative pro-angiogenic factors like FGF, has highlighted the therapeutic potential of dual FGFR/VEGFR inhibition.[2][6] this compound was developed as a selective, equipotent inhibitor of both FGFR and VEGFR families to address this challenge, offering a multi-pronged attack on tumor growth and its supporting vasculature.[3][4]
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFRs and VEGFRs. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.[1][3]
Signaling Pathway Inhibition
The diagram below illustrates the dual inhibitory action of this compound on the FGFR and VEGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vitro and in vivo activity of this compound.
In Vitro Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FGFR1 | 11[7] |
| FGFR2 | 16[7] |
| FGFR3 | 6[7] |
| FGFR4 | 35[7] |
| VEGFR1 | 26[7] |
| VEGFR2 | 9[7] |
| VEGFR3 | 5[7] |
Table 1: this compound Inhibition of Recombinant Kinases. Data presented as the half-maximal inhibitory concentration (IC50).
In Vitro Cellular Activity
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | 104[8] |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 132[8] |
| RT4 | Bladder Cancer | FGFR3 Fusion | 192[8] |
| HUVEC | N/A (Endothelial Cells) | N/A | 33 (Tube Formation)[2][3][4][7] |
Table 2: Antiproliferative and Antiangiogenic Activity of this compound in Cellular Assays.
In Vivo Antitumor Efficacy
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| RT4 | Bladder Cancer | 20 mg/kg, p.o., daily | 37% | [8] |
| RT4 | Bladder Cancer | 40 mg/kg, p.o., daily | 92%[8][9] | [8][9] |
| Renca (Orthotopic) | Kidney Cancer | 7, 20, 40 mg/kg, p.o., daily | Dose-dependent reduction in tumor weight (75% at highest dose) and lung metastases.[3][5][9] | [3][5][9] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant FGFR and VEGFR kinases.
-
Methodology:
-
Recombinant human kinases were used.
-
Kinase activity was measured using a radiometric assay with [γ-33P]ATP or a homogenous time-resolved fluorescence (HTRF) assay.
-
This compound was serially diluted and incubated with the kinase, substrate, and ATP.
-
The amount of phosphorylated substrate was quantified to determine the level of kinase inhibition.
-
IC50 values were calculated using a four-parameter logistic model.
-
Cell Viability Assays
-
Objective: To assess the antiproliferative effect of this compound on cancer cell lines with known FGFR alterations.
-
Methodology:
-
Cancer cell lines (H1581, SNU16, RT4) were seeded in 96-well plates.[7]
-
After overnight attachment, cells were treated with a dose-response range of this compound (up to 3 µmol/L) for 96 hours.[7][8]
-
Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).
-
IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
-
Endothelial Cell Tube Formation Assay
-
Objective: To evaluate the in vitro antiangiogenic activity of this compound.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.
-
Cells were treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus (e.g., VEGF).
-
After an incubation period (typically 6-18 hours), the formation of capillary-like structures (tubes) was visualized by microscopy.
-
The extent of tube formation was quantified by measuring the total tube length or the number of branch points.
-
The IC50 for inhibition of tube formation was calculated.[2][3][4][7]
-
In Vivo Xenograft Studies
-
Objective: To determine the antitumor efficacy of this compound in mouse models of cancer.
-
Methodology:
-
Subcutaneous Xenograft Models:
-
Cancer cells (e.g., RT4, SNU16) were implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[8][10]
-
When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally, once daily, at specified doses (e.g., 20 and 40 mg/kg).[8][10]
-
Tumor volumes were measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors were excised and weighed.
-
-
Orthotopic Syngeneic Model:
-
Renca (murine renal adenocarcinoma) cells were implanted under the kidney capsule of immunocompetent mice to create a highly angiogenic tumor microenvironment.[3]
-
Treatment with this compound or vehicle was initiated after tumor establishment.
-
Primary tumor growth and the formation of lung metastases were assessed at the study endpoint.[3]
-
-
Experimental Workflow Visualization
The following diagram outlines the typical preclinical evaluation workflow for a dual antiangiogenic and antineoplastic agent like this compound.
Clinical Development and Future Directions
The promising preclinical profile of this compound led to its evaluation in a first-in-human Phase I/IIa clinical trial (NCT02264418) in patients with advanced solid tumors.[6][11] The study aimed to determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity.[11] The results indicated that this compound was generally well-tolerated and showed preliminary signs of therapeutic activity.[11]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy (e.g., those with specific FGFR alterations).
-
Investigating this compound in combination with other anticancer agents, such as immunotherapy, where its antiangiogenic properties may help to normalize the tumor microenvironment and enhance immune cell infiltration.[2][4]
-
Further elucidating the mechanisms of resistance to this compound to develop strategies to overcome them.
Conclusion
This compound is a potent dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action and robust preclinical data supporting its antineoplastic and antiangiogenic activities. Its ability to simultaneously target both tumor cell proliferation and the tumor vasculature represents a promising therapeutic strategy for a range of solid tumors. The ongoing clinical development of this compound will further define its role in the oncology treatment landscape.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
ODM-203: A Technical Guide to Target Receptor Binding and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-203 is a potent, orally available small molecule inhibitor that demonstrates selective and equipotent activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual inhibitory action positions this compound as a compelling candidate for anti-cancer therapy, particularly in tumors characterized by aberrant FGFR signaling and a high dependence on angiogenesis. This technical guide provides an in-depth overview of the target receptor binding affinity of this compound, detailed methodologies for the key experiments cited in its preclinical evaluation, and a visual representation of the associated signaling pathways.
Target Receptor Binding Affinity
This compound exhibits low nanomolar inhibitory potency against multiple members of the FGFR and VEGFR families in biochemical assays. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), demonstrates the compound's high affinity for its target kinases.
Biochemical Assay Data
The following table summarizes the IC50 values of this compound against a panel of recombinant human FGFR and VEGFR kinases. These values were determined using standard radiometric kinase assays.[3][4]
| Target Receptor | IC50 (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
Data compiled from multiple sources.[3][4]
Cellular Assay Data
In cellular contexts, this compound effectively inhibits downstream signaling and functional consequences of FGFR and VEGFR activation.
| Assay Type | Cell Line/System | IC50 (nM) |
| Cell Proliferation | H1581 (FGFR1 amplified) | 104 |
| Cell Proliferation | SNU16 (FGFR2 amplified) | 132 |
| Cell Proliferation | RT4 (FGFR3 fusion) | 192 |
| Endothelial Tube Formation | HUVECs (VEGF-induced) | 33 |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
The following sections detail the representative methodologies employed to ascertain the binding affinity and cellular efficacy of this compound.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Principle: The kinase reaction is performed in the presence of the test compound, a kinase-specific substrate, and ATP spiked with a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The reaction mixture is then transferred to a filter membrane that binds the substrate. Unincorporated ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
Representative Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), the specific peptide or protein substrate for the target kinase (e.g., poly(E,Y) for FGFRs), and the recombinant kinase enzyme.
-
Compound Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells of a microplate. Control wells receive DMSO only.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP solution (a mixture of unlabeled ATP and [γ-³³P]ATP) to each well.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reaction is stopped by adding a solution like phosphoric acid. An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter mat (e.g., P81). The filter mat specifically binds the phosphorylated substrate.
-
Washing: The filter mat is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unreacted [γ-³³P]ATP.
-
Detection: The filter mat is dried, and a scintillant is added. The radioactivity is then quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control (DMSO) wells. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Workflow for Radiometric Kinase Assay:
Cell Proliferation Assay (MTT-based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Representative Protocol:
-
Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., H1581, SNU16, RT4) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the compound to affect cell proliferation.[6]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5-4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the control wells. The IC50 value is determined using a dose-response curve.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells (e.g., HUVECs) will differentiate and form a network of interconnected tubes in response to pro-angiogenic stimuli like VEGF. Inhibitors of angiogenesis will disrupt this process.
Representative Protocol:
-
Plate Coating: A 96-well plate is coated with BME and allowed to solidify at 37°C.[8]
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium containing VEGF and the desired concentrations of this compound.
-
Cell Seeding: The HUVEC suspension is added to the BME-coated wells.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.[9]
-
Visualization and Quantification: The formation of tube-like structures is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
-
Data Analysis: The inhibition of tube formation by this compound is expressed as a percentage of the control (VEGF-stimulated cells without inhibitor). The IC50 value is then calculated.
Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously blocking the signaling cascades downstream of FGFR and VEGFR.
FGFR Signaling Pathway
Binding of Fibroblast Growth Factors (FGFs) to FGFRs leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways drive cell proliferation, survival, and differentiation.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to VEGFRs (predominantly VEGFR2 on endothelial cells) triggers receptor dimerization and autophosphorylation. This initiates signaling through pathways including PLCγ-PKC-MAPK and PI3K-AKT, which promote endothelial cell proliferation, migration, survival, and vascular permeability, all critical components of angiogenesis.
Inhibition of FGFR and VEGFR Signaling by this compound:
Conclusion
This compound is a selective, equipotent dual inhibitor of FGFR and VEGFR tyrosine kinases. Its low nanomolar binding affinity translates to effective inhibition of cancer cell proliferation and angiogenesis in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the mechanism and evaluation of this promising therapeutic agent. Further clinical investigation is ongoing to determine the full therapeutic potential of this compound in various solid tumors.[10][11]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Study of ODM-203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of ODM-203, a selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), using a subcutaneous xenograft model.
Introduction
This compound is a potent small molecule inhibitor targeting both FGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[1][2][3][4] In preclinical studies, this compound has demonstrated significant anti-tumor activity in both FGFR-dependent and angiogenesis-driven cancer models.[1][2][5][6] This document outlines a detailed protocol for an in vivo xenograft study to assess the efficacy of this compound, using the SNU-16 human gastric carcinoma cell line, which harbors an FGFR2 amplification, as a representative model.
Signaling Pathway of this compound Inhibition
This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by FGF and VEGF. Upon binding of their respective ligands, FGFR and VEGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation leads to the stimulation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. By inhibiting the kinase activity of FGFR and VEGFR, this compound effectively abrogates these signals, leading to reduced tumor growth and angiogenesis.
Experimental Protocol: this compound In Vivo Xenograft Study
This protocol details the subcutaneous implantation of SNU-16 cells in immunodeficient mice and subsequent treatment with this compound.
Materials and Reagents
-
Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-amplified).
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Reagents:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Matrigel® Basement Membrane Matrix.
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin).
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).
-
Calipers for tumor measurement.
-
Experimental Workflow
Detailed Methodology
3.1. Cell Culture
-
Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Ensure cells are free from mycoplasma contamination before in vivo use.
3.2. Cell Preparation for Implantation
-
Harvest SNU-16 cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.
-
Keep the cell suspension on ice until injection.
3.3. Tumor Implantation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for recovery from anesthesia.
3.4. Tumor Growth and Randomization
-
Monitor the mice for tumor formation.
-
Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg, this compound at 40 mg/kg).
3.5. Drug Preparation and Administration
-
Prepare this compound in the chosen vehicle on each day of dosing. For example, suspend the required amount of this compound powder in 0.5% carboxymethylcellulose.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for 21 consecutive days. The administration volume is typically 10 mL/kg of body weight.
3.6. In-Life Monitoring
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or other adverse effects.
-
Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive distress, in accordance with institutional animal care and use guidelines.
3.7. Endpoint Analysis
-
At the end of the treatment period (Day 21), or when endpoint criteria are met, euthanize the mice.
-
Excise the tumors and record their final weights.
-
Divide each tumor into sections for different analyses:
-
Flash-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis (e.g., to assess p-FGFR levels).
-
Fix a portion in 10% neutral buffered formalin for 24 hours for paraffin embedding and immunohistochemistry (IHC).
-
3.8. Immunohistochemistry (IHC)
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining on tumor sections to evaluate:
-
Proliferation: Ki-67 staining.
-
Angiogenesis: CD31 staining to visualize microvessel density.
-
Target Engagement: Phospho-FGFR and Phospho-VEGFR2 staining.
-
Apoptosis: Cleaved Caspase-3 staining.
-
Data Presentation and Analysis
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Summary of In-Life Monitoring Data
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | N/A | |||
| This compound (20 mg/kg) | 10 | ||||
| This compound (40 mg/kg) | 10 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100
Table 2: Summary of Endpoint Data
| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | Ki-67 Positive Cells (%) ± SEM | Microvessel Density (CD31+) ± SEM |
| Vehicle | 10 | |||
| This compound (20 mg/kg) | 10 | |||
| This compound (40 mg/kg) | 10 |
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and vehicle control groups.
Conclusion
This detailed protocol provides a robust framework for evaluating the in vivo efficacy of this compound. The use of an FGFR-dependent xenograft model like SNU-16 allows for a thorough assessment of the compound's anti-proliferative and anti-angiogenic activities. The quantitative data generated from this study will be crucial for understanding the therapeutic potential of this compound and guiding its further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 3. Renca Xenograft Model | Xenograft Services [xenograft.net]
- 4. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Determining the IC50 of Odm-203 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Odm-203 in various cancer cell lines. This compound is a potent and selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers in tumor growth, proliferation, and angiogenesis.[1][2][3]
Mechanism of Action
This compound is an orally available small molecule inhibitor that targets the receptor tyrosine kinase activity of both FGFRs and VEGFRs.[2] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][4]
Signaling Pathway
The binding of fibroblast growth factors (FGFs) or vascular endothelial growth factors (VEGFs) to their respective receptors (FGFRs and VEGFRs) triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of FGFR and VEGFR phosphorylation effectively blocks these downstream signals.
Figure 1: Simplified signaling pathway of FGFR and VEGFR and the inhibitory action of this compound.
This compound IC50 Data
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the reported IC50 values.
Biochemical Assays
| Target Kinase | IC50 (nM) |
| FGFR1 | 11[5] |
| FGFR2 | 16[5] |
| FGFR3 | 6[5] |
| FGFR4 | 35[5] |
| VEGFR1 | 26[5] |
| VEGFR2 | 9[5] |
| VEGFR3 | 5[5] |
Cellular Assays
| Cell Line | Cancer Type | Key Genetic Alteration | Proliferation IC50 (nM) |
| H1581 | Large-cell Lung Cancer | FGFR1 Amplification | 104[1] |
| SNU16 | Gastric Cancer | FGFR2 Amplification | ~59-93 (FRS2 phosphorylation)[4], Proliferation IC50 not specified but within 50-150 nM range[1][3][5] |
| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 192[1] |
| HUVEC | N/A (Endothelial Cells) | N/A | 33 (VEGF-induced tube formation)[1][3][5] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in cancer cell lines using a common cell viability assay.
Experimental Workflow
Figure 2: General workflow for determining the IC50 of this compound in cancer cell lines.
Materials
-
Cancer cell lines (e.g., H1581, SNU16, RT4)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol: Cell Viability Assay (MTT-based)
-
Cell Culture and Seeding:
-
Culture cancer cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plates overnight to allow for cell attachment.[5]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plates for 72 to 96 hours.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, SPSS).[6][7]
-
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-cancer properties of this compound. The dual inhibitory activity of this compound against both FGFR and VEGFR signaling pathways makes it a promising therapeutic agent. Accurate determination of its IC50 in relevant cancer cell lines is a critical step in its preclinical evaluation and for understanding its potential clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. IC50 determination and cell viability assay [bio-protocol.org]
- 7. 2.7. IC50 Calculation [bio-protocol.org]
Application Notes and Protocols: ODM-203 Oral Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Alterations in these signaling pathways are common in various cancers, contributing to tumor growth, angiogenesis, and disease progression.[1] this compound demonstrates equipotent inhibition of both FGFR and VEGFR families in the low nanomolar range, leading to significant antitumor activity in preclinical mouse models.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[1]
These application notes provide a comprehensive overview of the oral administration of this compound in mouse models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound is an orally available small molecule that selectively inhibits the receptor tyrosine kinase activity of all four FGFRs (FGFR1, FGFR2, FGFR3, FGFR4) and all three VEGFRs (VEGFR1, VEGFR2, VEGFR3). The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. A key signaling event is the phosphorylation of FGFR substrate 2 (FRS2), which acts as a docking protein to recruit other signaling molecules, ultimately activating pathways such as the Ras/MAPK pathway, promoting cell proliferation and survival. By inhibiting the kinase activity of FGFRs and VEGFRs, this compound effectively blocks these downstream signaling events. This dual inhibition not only directly suppresses tumor cell proliferation in FGFR-dependent tumors but also inhibits angiogenesis, a critical process for tumor growth and metastasis.[1]
Signaling Pathway Diagram
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 (nmol/L) | Description |
| Biochemical Assays | ||
| FGFR1 | 11 | Recombinant Kinase Assay |
| FGFR2 | 16 | Recombinant Kinase Assay |
| FGFR3 | 6 | Recombinant Kinase Assay |
| FGFR4 | 35 | Recombinant Kinase Assay |
| VEGFR1 | 26 | Recombinant Kinase Assay |
| VEGFR2 | 9 | Recombinant Kinase Assay |
| VEGFR3 | 5 | Recombinant Kinase Assay |
| Cellular Assays | ||
| H1581 (FGFR1 amp) | 104 | Cell Proliferation Assay |
| SNU16 (FGFR2 amp) | 104-192 | Cell Proliferation Assay |
| RT4 (FGFR3 mut) | 192 | Cell Proliferation Assay |
| HUVEC | 33 | VEGF-induced Tube Formation |
Data compiled from multiple sources.[2]
In Vivo Efficacy of Orally Administered this compound in Mouse Models
| Mouse Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Study Duration |
| Subcutaneous Xenograft | RT4 (Bladder) | 20 mg/kg/day | 37% | 21 days |
| 40 mg/kg/day | 92% | 21 days | ||
| Subcutaneous Xenograft | SNU16 (Gastric) | 30 mg/kg/day | 73% | 12 days |
| Orthotopic Syngeneic | Renca (Kidney) | 7 mg/kg/day | 39% | 21 days |
| 20 mg/kg/day | 58% | 21 days | ||
| 40 mg/kg/day | 75% | 21 days |
Data compiled from multiple sources.[4][5]
Experimental Protocols
General Guidelines for Animal Studies
All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a standard diet and water ad libitum.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in an FGFR-dependent subcutaneous tumor model.
Materials:
-
FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (Note: The specific vehicle used in the primary studies was not detailed. A common vehicle for oral gavage of similar compounds is 0.5% carboxymethyl cellulose (CMC) in water.)
-
Calipers for tumor measurement
-
Dosing needles (oral gavage)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel (1:1 ratio), at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg, 40 mg/kg). Administer this compound or vehicle alone to the respective groups via oral gavage once daily.
-
Efficacy Evaluation: Continue daily treatment and tumor volume measurements for the duration of the study (e.g., 21 days). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Orthotopic Syngeneic Mouse Model
Objective: To assess the efficacy of this compound in a more physiologically relevant, angiogenesis-dependent, and immunocompetent mouse model.
Materials:
-
Mouse cancer cell line (e.g., Renca renal carcinoma)
-
Immunocompetent mice (e.g., BALB/c mice), 8 weeks old[1]
-
Surgical instruments
-
This compound and vehicle
-
Dosing needles (oral gavage)
Procedure:
-
Cell Preparation: Prepare Renca cells as described in Protocol 1.
-
Surgical Implantation: Anesthetize the mice. Perform a flank incision to expose the kidney. Inject the Renca cell suspension (e.g., 0.15 million cells in 40 µL of media/Matrigel mix) into the subcapsular area of the kidney.[1] Suture the incision.
-
Post-Surgical Recovery: Allow the animals to recover for a set period (e.g., 2 days) before starting treatment.
-
Treatment: Randomize the mice and begin daily oral administration of this compound (e.g., 7, 20, 40 mg/kg) or vehicle for the study duration (e.g., 21 days).
-
Data Analysis: Compare the average tumor weights between the treated and control groups to determine efficacy.
Protocol 3: Pharmacodynamic and Immune Modulation Analysis
Objective: To evaluate the in vivo target engagement of this compound and its effects on the tumor immune microenvironment.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle (from Protocol 1 or 2)
-
Reagents for Western blotting (antibodies against p-FGFR, p-FRS2, total FGFR, total FRS2, and loading controls)
-
Reagents for flow cytometry (fluorescently-conjugated antibodies against immune cell markers, e.g., CD8, NK cells, PD-1, PD-L1)
-
Tissue homogenization and protein extraction buffers
-
Flow cytometer
Procedure:
-
Sample Collection: At a specified time after the final dose (e.g., 4-24 hours), euthanize the mice and collect tumors and blood samples.[5]
-
Western Blotting for Target Inhibition: a. Homogenize a portion of the tumor tissue and extract proteins. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against phosphorylated and total target proteins (e.g., p-FGFR, p-FRS2). d. Visualize the bands and quantify the levels of phosphorylated proteins relative to total proteins to assess target inhibition.
-
Flow Cytometry for Immune Profiling: a. Process tumor tissue into a single-cell suspension. b. Process blood samples, including red blood cell lysis. c. Stain the single-cell suspensions with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD8, CD49b for NK cells) and immune checkpoint proteins (e.g., PD-1, PD-L1). d. Acquire data on a flow cytometer. e. Analyze the data to quantify the percentage and activation status of different immune cell populations within the tumor and in circulation.
Conclusion
This compound is a promising dual FGFR and VEGFR inhibitor with significant antitumor activity in various mouse models when administered orally. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar targeted therapies in a preclinical setting. Careful selection of appropriate tumor models and rigorous execution of these experimental procedures are crucial for obtaining reliable and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Features of Cancers Exhibiting Exceptional Responses to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing p-FGFR Levels Upon ODM-203 Treatment via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the phosphorylation of Fibroblast Growth Factor Receptors (FGFRs) in response to treatment with ODM-203, a selective inhibitor of both FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The primary method detailed is Western blotting for the detection of phosphorylated FGFR (p-FGFR).
Introduction
Fibroblast Growth Factor (FGF) signaling, mediated by its receptors (FGFRs), is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[2][3] this compound is a potent small molecule inhibitor that targets the kinase activity of both FGFRs and VEGFRs, making it a compound of interest in oncology research and drug development.[4][5][6] Accurate assessment of its efficacy requires robust methods to quantify the inhibition of FGFR phosphorylation. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like FGFR.
FGFR Signaling Pathway
The binding of FGF ligands to FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cellular functions.[1][7][8] this compound exerts its inhibitory effect by blocking this initial phosphorylation event.
Quantitative Data Summary
This compound has been shown to be a potent inhibitor of both FGFR and VEGFR kinases. The following tables summarize the in vitro and cellular inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
Data sourced from Selleck Chemicals and MedChemExpress.[9][10]
Table 2: Cellular Activity of this compound
| Cell Line | FGFR Dependency | Assay Type | IC₅₀ (nM) |
| H1581 | FGFR1 | Proliferation | 50-150 |
| SNU16 | FGFR2 | Proliferation | 50-150 |
| RT4 | FGFR3 | Proliferation | 50-150 |
| HUVEC | VEGFR | Endothelial Tube Formation | 33 |
Data sourced from multiple publications.[4][5][6]
Experimental Workflow
The following diagram outlines the major steps for assessing p-FGFR levels by Western blot following treatment with this compound.
Detailed Western Blot Protocol for p-FGFR
This protocol provides a general framework for the detection of p-FGFR. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and experimental conditions.
Materials and Reagents:
-
FGFR-dependent cell lines (e.g., H1581, SNU16, RT4)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free or low-serum medium for 12-24 hours to reduce basal receptor phosphorylation.
-
Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations in cell culture medium.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 1-4 hours). If applicable, stimulate with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-FGFR, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (typically 1:1000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading and total FGFR levels, the membrane can be stripped of the p-FGFR antibody and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Probe with a primary antibody for total FGFR and subsequently for a loading control protein (e.g., β-actin or GAPDH), following the steps outlined above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FGFR signal to the total FGFR signal and/or the loading control signal to account for variations in protein loading.
-
Plot the normalized p-FGFR levels against the concentration of this compound to determine the inhibitory effect.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to assess the impact of this compound on FGFR phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 12. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Modulation of Angiogenesis by Odm-203 in a Tube Formation Assay
For Research Use Only.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as cancer.[1][2][3] The vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways are key regulators of this process.[4][5][6][7] Odm-203 is a potent and selective oral inhibitor of both fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs).[4][5][8] This dual inhibitory action makes this compound a compound of significant interest in cancer research, particularly for its anti-angiogenic and anti-tumor activities.[4][5] The tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[1][3] This application note provides a detailed protocol for utilizing this compound in a tube formation assay to study its anti-angiogenic effects.
Principle
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) like Matrigel, will differentiate and form a network of capillary-like tubes.[1] The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length. This compound is expected to inhibit this process in a dose-dependent manner by blocking the signaling pathways mediated by VEGFR and FGFR.[5][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays, demonstrating its potent and balanced activity against both FGFR and VEGFR.
| Assay Type | Cell Line/Target | IC50 (nmol/L) | Reference |
| Biochemical Assays | |||
| FGFR1 | 11 | [8] | |
| FGFR2 | 16 | [8] | |
| FGFR3 | 6 | [8] | |
| FGFR4 | 35 | [8] | |
| VEGFR1 | 26 | [8] | |
| VEGFR2 | 9 | [8] | |
| VEGFR3 | 5 | [8] | |
| Cellular Assays | |||
| VEGFR-induced Tube Formation | HUVEC | 33 | [5][7][9] |
| Cell Proliferation | H1581 (FGFR-dependent) | 104-150 | [5][7] |
| SNU16 (FGFR-dependent) | 50-150 | [5][7] | |
| RT4 (FGFR-dependent) | 50-192 | [5][7] | |
| FRS2 Phosphorylation | H1581 | 93 | [6] |
| SNU16 | 59 | [6] | |
| RT4 | 89 | [6] |
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software
Experimental Workflow
Caption: Experimental workflow for the tube formation assay.
Detailed Protocol
-
Preparation of BME-coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[10]
-
Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate.[10]
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.[10]
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in basal medium.
-
Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in endothelial cell basal medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Tube Formation Assay:
-
To the gelled BME plates, add 100 µL of the HUVEC suspension (containing 1 x 10^4 cells) to each well.
-
Immediately add the prepared this compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[11] The optimal incubation time may vary depending on the cell batch and should be determined empirically.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent imaging, wash the cells gently with PBS and incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[1][12]
-
Capture images of the tube networks using an inverted fluorescence microscope.
-
Quantify the tube formation using image analysis software to measure parameters such as the number of nodes, number of meshes, and total tube length.
-
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the signaling cascades initiated by both VEGF and FGF.
Caption: this compound signaling pathway inhibition.
Upon binding of VEGF and FGF to their respective receptors, VEGFR and FGFR, downstream signaling cascades are activated, including the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and tube formation.[6][13] this compound inhibits the kinase activity of both VEGFR and FGFR, thereby blocking these pro-angiogenic signals.[4][5][6]
Expected Results
Treatment of HUVECs with this compound is expected to result in a dose-dependent inhibition of tube formation. At lower concentrations, a partial disruption of the capillary-like network may be observed, with shorter tubes and fewer branch points. At higher concentrations, a significant reduction in tube formation is anticipated, with cells remaining as individual, rounded cells or forming small aggregates. The IC50 for the inhibition of VEGFR-induced tube formation by this compound has been reported to be 33 nmol/L.[5][7][9]
Troubleshooting
-
No tube formation in control wells: This could be due to suboptimal BME polymerization, low cell viability, or an inappropriate cell seeding density. Ensure the BME is properly gelled and optimize the cell number.
-
High background fluorescence: This may result from incomplete removal of Calcein AM or cell death. Ensure thorough washing and check cell viability.
-
Variability between wells: Inconsistent coating of BME or pipetting errors can lead to variability. Ensure even coating and careful pipetting.
Conclusion
The tube formation assay is a valuable tool for assessing the anti-angiogenic properties of compounds like this compound. By inhibiting both VEGFR and FGFR signaling, this compound effectively disrupts the formation of capillary-like structures in vitro. This application note provides a comprehensive protocol to facilitate further research into the anti-angiogenic potential of this compound and similar compounds.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 4. Facebook [cancer.gov]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. corning.com [corning.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Experiments with ODM-203
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Alterations in FGFR and VEGFR signaling pathways are critical drivers in the progression of various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[3][4][5] this compound has demonstrated equipotent inhibition of both FGFR and VEGFR kinase families in the low nanomolar range, leading to the suppression of tumor growth in preclinical models.[3][4]
These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its efficacy and mechanism of action in relevant cellular models. The following sections outline methodologies for preparing this compound, conducting cell viability and proliferation assays, performing in vitro kinase assays, evaluating its anti-angiogenic potential through tube formation assays, and analyzing downstream signaling pathways via Western blotting.
Physicochemical Properties and Preparation of this compound Stock Solution
A clear understanding of this compound's physicochemical properties is crucial for accurate and reproducible in vitro experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁F₂N₅O₂S | [6] |
| Molecular Weight | 505.54 g/mol | [6] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [4] |
| Insoluble in water and ethanol. | [1] | |
| Storage | Store solid compound at -20°C for long-term stability. | [4] |
| Store DMSO stock solutions at -20°C for up to one month or -80°C for up to six months. | [4] |
Protocol for Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.055 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
In Vitro Efficacy of this compound
Biochemical Kinase Inhibition
This compound demonstrates potent inhibition of both FGFR and VEGFR family kinases.
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
Data compiled from multiple sources.[1][3][4]
Cellular Activity
In cellular assays, this compound effectively inhibits proliferation of FGFR-dependent cancer cell lines and VEGF-induced endothelial cell tube formation.
| Cell Line | Assay Type | IC₅₀ (nM) |
| H1581 (FGFR1 amplified) | Proliferation | 104 |
| SNU-16 (FGFR2 amplified) | Proliferation | 132 |
| RT4 (FGFR3 fusion) | Proliferation | 192 |
| HUVEC | VEGF-induced Tube Formation | 33 |
Data compiled from multiple sources.[3][4][7][8]
Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol describes a colorimetric method to assess the effect of this compound on the viability and proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., H1581, SNU-16, RT4)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell viability assay [bio-protocol.org]
- 3. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Monitoring ODM-203 Efficacy in Real-Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-203 is a potent, orally available inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, inhibiting tumor cell proliferation and angiogenesis, makes it a promising therapeutic agent for a range of solid tumors harboring FGFR alterations or exhibiting dependence on VEGFR-mediated angiogenesis.[2][3] Real-time monitoring of this compound efficacy is crucial for optimizing dosing, predicting patient response, and understanding mechanisms of resistance. These application notes provide detailed protocols for monitoring the pharmacodynamic effects of this compound using both tissue-based and non-invasive liquid biopsy approaches.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFRs (FGFR1, 2, 3, and 4) and VEGFRs (VEGFR1, 2, and 3).[3] This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways for FGFR, and the PLCγ-PKC-MAPK and PI3K-AKT pathways for VEGFR, ultimately leading to decreased cell proliferation, survival, and angiogenesis.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. This data provides a baseline for expected inhibitory concentrations and anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nmol/L) | Assay Type | Reference |
| FGFR1 | 11 | Recombinant Kinase Assay | [4] |
| FGFR2 | 16 | Recombinant Kinase Assay | [4] |
| FGFR3 | 6 | Recombinant Kinase Assay | [4] |
| FGFR4 | 35 | Recombinant Kinase Assay | [4] |
| VEGFR1 | 26 | Recombinant Kinase Assay | [4] |
| VEGFR2 | 9 | Recombinant Kinase Assay | [4] |
| VEGFR3 | 5 | Recombinant Kinase Assay | [4] |
| pFRS2 (Tyr196) - SNU16 cells | 59 | Cellular Assay | [5] |
| pFRS2 (Tyr196) - H1581 cells | 93 | Cellular Assay | [5] |
| pFRS2 (Tyr196) - RT4 cells | 89 | Cellular Assay | [5] |
| Cell Proliferation (FGFR-dependent) | 50-150 | Cellular Assay | [6][7] |
| VEGF-induced Tube Formation | 33 | Cellular Assay | [6][7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| RT4 (FGFR3-dependent) | 20 | 21 days | 37 | [4] |
| RT4 (FGFR3-dependent) | 40 | 21 days | 92 | [4] |
| SNU16 (FGFR2-dependent) | 30 | 12 days | 75 | [8] |
| Renca (Angiogenic) | 7, 20, 40 | 21 days | Dose-dependent reduction in tumor weight and lung nodules | [8] |
Experimental Protocols
Pharmacodynamic Monitoring in Tumor Tissue
This protocol describes the detection of activated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, a direct target of this compound. A decrease in pFGFR staining intensity following treatment indicates target engagement.
References
- 1. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]
- 2. Plasma Cytokine and Angiogenic Factor Profiling Identifies Markers Associated with Tumor Shrinkage in Early-Stage Non-Small Cell Lung Cancer Patients Treated with Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-105938) [thermofisher.com]
- 7. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperphosphatemia observed during in vivo studies with Odm-203.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hyperphosphatemia?
This compound is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] The hyperphosphatemia observed with this compound is considered an on-target effect resulting from the inhibition of FGFR1.[3][4] FGFR1, in conjunction with its co-receptor Klotho and the ligand FGF23, plays a crucial role in phosphate homeostasis by promoting urinary phosphate excretion. Inhibition of this pathway leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[2][5]
Q2: What is the typical onset and severity of hyperphosphatemia with FGFR inhibitors?
Based on clinical and preclinical data from other FGFR inhibitors like pemigatinib and infigratinib, hyperphosphatemia can be expected to develop within the first few days to two weeks of treatment.[5][6][7] The severity is generally dose-dependent and can range from mild to moderate.[2] In clinical settings, while a high percentage of patients (up to 92-94%) may experience some level of hyperphosphatemia, only a fraction (around 30%) typically require therapeutic intervention with phosphate-lowering agents.[8][9][10]
Q3: How should I monitor serum phosphate levels in my animal models?
Regular monitoring of serum phosphate is critical. It is recommended to establish a baseline phosphate level before initiating this compound treatment. Subsequently, serum phosphate should be monitored at regular intervals, for instance, twice weekly for the first two weeks of treatment and then weekly thereafter. The frequency can be adjusted based on the observed severity of hyperphosphatemia and the experimental design.
Q4: What are the primary strategies for managing this compound-induced hyperphosphatemia in vivo?
The two primary strategies for managing this on-target effect are:
-
Dietary Modification: Switching the animals to a low-phosphate diet can help mitigate the increase in serum phosphate levels.
-
Phosphate Binders: Administration of phosphate-binding agents, such as sevelamer, can reduce the gastrointestinal absorption of dietary phosphate.[1][3][11]
In cases of severe or persistent hyperphosphatemia, dose reduction or temporary interruption of this compound administration may be necessary, analogous to clinical management strategies.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly Severe Hyperphosphatemia | High dose of this compound, high phosphate content in standard chow, underlying renal insufficiency in the animal model. | 1. Immediately switch the cohort to a low-phosphate diet.2. Initiate or increase the dose of a phosphate binder (e.g., sevelamer).3. Consider a dose reduction or temporary discontinuation of this compound.4. Increase the frequency of serum phosphate monitoring. |
| Phosphate Levels Fluctuate Significantly | Inconsistent food intake, variable dosing of this compound or phosphate binders, issues with the formulation or administration of compounds. | 1. Ensure consistent timing of this compound and phosphate binder administration relative to feeding.2. Verify the accuracy of dosing for all compounds.3. Monitor food consumption to ensure it is consistent across the cohort. |
| Hypophosphatemia Develops During Management | Overcorrection with phosphate binders or a low-phosphate diet. | 1. Reduce the dose or discontinue the phosphate binder.2. Switch back to a standard diet or a diet with intermediate phosphate content.3. Continue to monitor serum phosphate levels closely. |
| Animal Shows Signs of Distress (e.g., lethargy, weight loss) | Could be related to severe hyperphosphatemia, other drug toxicities, or the underlying disease model. | 1. Assess overall animal health and check for other potential adverse effects of this compound.2. Measure serum calcium levels, as severe hyperphosphatemia can lead to hypocalcemia.3. Consult with a veterinarian. |
Experimental Protocols
Protocol 1: Induction of Hyperphosphatemia with a High-Phosphate Diet (Control Model)
This protocol can be used to establish a positive control group for hyperphosphatemia.
-
Animals: Use the same strain and age of rodents as in the this compound treatment groups.
-
Acclimatization: Allow animals to acclimate for at least one week on a standard diet.
-
Diet: Switch the control group to a high-phosphate diet (e.g., 1.2% - 2% phosphorus content).[11]
-
Monitoring: Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum phosphate levels.
-
Duration: Continue the high-phosphate diet for the desired duration of the experiment, typically 4-8 weeks, to establish sustained hyperphosphatemia.
Protocol 2: Management of Hyperphosphatemia with a Low-Phosphate Diet
-
Diet Composition: A typical low-phosphate rodent diet contains approximately 0.1% - 0.2% phosphorus, while a standard diet contains around 0.6% phosphorus.[11][12] The calcium content should be maintained at a normal level (e.g., 0.6%).
-
Implementation: At the first sign of elevated serum phosphate or prophylactically at the start of this compound treatment, switch the animals to the low-phosphate diet.
-
Monitoring: Continue regular monitoring of serum phosphate to assess the efficacy of the dietary intervention.
Protocol 3: Management of Hyperphosphatemia with Sevelamer
-
Formulation: Sevelamer hydrochloride or carbonate can be mixed with powdered chow. A common approach is to incorporate it as a percentage of the diet (e.g., 3% sevelamer by weight).[3] Alternatively, it can be formulated for oral gavage.
-
Dosing: In mice, sevelamer has been administered in the diet at doses up to 9 g/kg/day.[1] For oral gavage, a starting dose can be extrapolated from clinical recommendations, keeping in mind species differences.
-
Administration: If mixed with food, ensure thorough and homogenous mixing to provide a consistent dose. If administered by oral gavage, it should be given with meals to maximize its phosphate-binding efficacy.[8]
-
Monitoring: Monitor serum phosphate levels to titrate the sevelamer dose as needed. Also, monitor for potential gastrointestinal side effects such as constipation.
Quantitative Data Summary
Table 1: Representative Serum Phosphate Levels in Rodent Models
| Model | Dietary Phosphorus | Typical Serum Phosphate (mg/dL) |
| Normal Rodent | 0.6% | 6.0 - 8.0 |
| High-Phosphate Diet Model | 1.2% | 9.0 - 12.0[11] |
| FGFR Inhibitor-Treated (Expected) | 0.6% | 8.0 - 11.0 |
| FGFR Inhibitor + Low-Phosphate Diet | 0.2% | 7.0 - 9.0 |
| FGFR Inhibitor + Sevelamer | 0.6% | 7.0 - 9.0 |
Note: These are representative values and can vary based on the specific animal model, strain, and experimental conditions.
Visualizations
Caption: Mechanism of this compound induced hyperphosphatemia.
References
- 1. products.sanofi.us [products.sanofi.us]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of sevelamer treatment on cardiovascular abnormalities in mice with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hyperphosphatemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperphosphatemia in Animals - Metabolic Disorders - Merck Veterinary Manual [merckvetmanual.com]
- 9. Pilot Randomized Controlled Trial of a Standard Versus a Modified Low-Phosphorus Diet in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute High Dietary Phosphorus Following Low‐Phosphorus Diet Acclimation Does Not Enhance Intestinal Fractional Phosphorus Absorption in Nephrectomized Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
troubleshooting inconsistent Odm-203 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odm-203. The information is designed to help address common issues and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values in cell-based proliferation assays.
| Potential Cause | Recommended Solution |
| Inaccurate Drug Concentration | This compound is practically insoluble in water and ethanol but soluble in DMSO. Ensure the stock solution in DMSO is fully dissolved. When preparing working dilutions in aqueous media, watch for precipitation. If precipitation occurs, sonicate the solution briefly. Always prepare fresh dilutions from a frozen stock for each experiment. For in vitro assays, a final DMSO concentration of <0.5% is recommended to avoid solvent-induced cell toxicity. |
| Cell Seeding Density | The number of cells seeded can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. It is crucial to optimize and maintain a consistent cell seeding density across all experiments and plates. |
| Variation in Assay Incubation Time | The duration of drug exposure can affect the IC50 value. Ensure that the incubation time with this compound is consistent across all experiments. A common incubation time for proliferation assays is 72-96 hours. |
| Cell Line Instability or Resistance | Cell lines can develop resistance to kinase inhibitors over time with continuous passaging. This can lead to a gradual increase in the IC50 value. To mitigate this, use low-passage cells for your experiments and regularly perform cell line authentication. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the activity of this compound, which targets FGFR and VEGFR signaling pathways. If you observe a sudden shift in your IC50 values, consider testing a new lot of FBS. |
Issue 2: Poor or no in vivo efficacy in xenograft models.
| Potential Cause | Recommended Solution |
| Poor Drug Formulation and Delivery | This compound is a hydrochloride salt and is practically insoluble in water. For oral gavage, it is often formulated as a suspension. Inconsistent suspension can lead to inaccurate dosing. Ensure the suspension is homogenous before each administration. Cooling the suspension can help suppress salt disproportionation and improve stability. |
| Suboptimal Dosing Regimen | The dose and frequency of administration are critical for in vivo efficacy. Based on preclinical studies, effective oral doses in xenograft models range from 20 to 40 mg/kg, administered daily.[1] Ensure the dosing regimen is appropriate for your specific tumor model. |
| Tumor Model Insensitivity | This compound is a potent inhibitor of FGFR and VEGFR. Its antitumor activity is most pronounced in tumor models that are dependent on these signaling pathways. Confirm that your chosen xenograft model has aberrations in FGFR or is highly dependent on angiogenesis. |
| Pharmacokinetic Variability | Factors such as animal strain, age, and health status can influence drug metabolism and exposure. Ensure that all animals in the study are age-matched and healthy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs).[2] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor cell proliferation and angiogenesis.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO can be stored at -20°C for several months or at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro experiments?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid cytotoxicity.
Q4: Can this compound have off-target effects?
A4: Like most kinase inhibitors, this compound may have off-target effects, although it is considered selective for FGFR and VEGFR families. When interpreting unexpected results, consider the possibility of off-target activities. It is good practice to include appropriate controls, such as using a structurally different inhibitor of the same target or using cell lines with and without the target receptor.
Q5: What are the known IC50 values for this compound?
A5: The inhibitory potency of this compound has been characterized in various assays.
-
Biochemical Assays:
-
FGFR1: 11 nM
-
FGFR2: 16 nM
-
FGFR3: 6 nM
-
FGFR4: 35 nM
-
VEGFR1: 26 nM
-
VEGFR2: 9 nM
-
VEGFR3: 5 nM[4]
-
-
Cellular Assays:
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-FGFR or Phospho-VEGFR Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor (e.g., p-FGFR, p-VEGFR2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target receptor and/or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
References
optimizing Odm-203 treatment schedule for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odm-203. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| General | |
| What is the mechanism of action of this compound? | This compound is an orally available, selective, and equipotent inhibitor of both fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[2] |
| What are the primary targets of this compound? | The primary targets of this compound are FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3.[3] |
| In Vitro Experiments | |
| Why am I not observing the expected anti-proliferative effect in my cell line? | The efficacy of this compound is dependent on the genetic background of the cell line. Cell lines with genomic alterations in the FGF/FGFR signaling pathway are more likely to be sensitive to this compound.[2] Ensure your cell line has a known dependency on FGFR signaling. For example, H1581, SNU16, and RT4 cells, which have FGFR alterations, are sensitive to this compound.[4][5] |
| What is the recommended concentration range for in vitro studies? | The IC50 values for this compound in sensitive cell lines typically range from 50 to 150 nmol/L.[1][5] A starting dose-response experiment could range from 1 nmol/L to 3 µmol/L.[3][5] |
| How can I confirm target engagement in my cellular assays? | Target engagement can be confirmed by assessing the phosphorylation status of downstream signaling proteins. For FGFR inhibition, check for reduced phosphorylation of FGFR and FRS2.[6] For VEGFR inhibition, assess the phosphorylation of VEGFR2.[5] |
| In Vivo Experiments | |
| What is a good starting dose for in vivo xenograft studies? | In preclinical xenograft models, this compound has shown significant anti-tumor activity at well-tolerated doses of 20 and 40 mg/kg/day administered orally.[4][7] |
| What are the expected on-target physiological effects in animal models? | Inhibition of FGFR can lead to hyperphosphatemia, while VEGFR inhibition can be associated with effects on the vasculature.[8] Monitoring serum phosphate levels and observing for any signs of toxicity is recommended. |
| How long should the treatment duration be in my animal study? | In published studies, significant tumor growth inhibition was observed with 21 consecutive days of treatment.[2][4] The optimal duration may vary depending on the tumor model and study objectives. |
| Clinical Trial Design | |
| What is the recommended optimal dose of this compound in humans? | Based on a phase I/IIa clinical trial, the optimal tablet dose of this compound was determined to be 400 mg/day administered with food.[9][10] |
| What are the most common adverse events observed with this compound treatment in humans? | The most commonly reported treatment-related adverse events are bilirubin increase-related events (75%) and diarrhea (50%). The majority of these events are grade 1 or 2 in severity.[9][10][11] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Assay Type |
| FGFR1 | 11 | Recombinant Kinase Assay |
| FGFR2 | 16 | Recombinant Kinase Assay |
| FGFR3 | 6 | Recombinant Kinase Assay |
| FGFR4 | 35 | Recombinant Kinase Assay |
| VEGFR1 | 26 | Recombinant Kinase Assay |
| VEGFR2 | 9 | Recombinant Kinase Assay |
| VEGFR3 | 5 | Recombinant Kinase Assay |
| H1581 Cells | 104 | Cell Proliferation Assay |
| SNU16 Cells | 150 | Cell Proliferation Assay |
| RT4 Cells | 192 | Cell Proliferation Assay |
| HUVEC Tube Formation | 33 | Endothelial Tube Formation Assay |
| Data sourced from multiple preclinical studies.[3][4][5][8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) |
| RT4 | 20 | 21 days | 37 |
| RT4 | 40 | 21 days | 92 |
| SNU16 | 30 | 12 days | Not specified, but significant |
| Renca (orthotopic) | 7 | 21 days | Not specified, but significant |
| Renca (orthotopic) | 20 | 21 days | 75 (primary tumor) |
| Renca (orthotopic) | 40 | 21 days | Not specified, but significant |
| Data compiled from preclinical in vivo studies.[4][6][7] |
Table 3: Clinical Efficacy of this compound (400 mg/day Tablet)
| Parameter | Value | Patient Population |
| Overall Response Rate | 9.2% | Advanced or metastatic solid tumors |
| Median Progression-Free Survival (FGFR aberrant) | 16.1 weeks | Advanced or metastatic solid tumors |
| Median Progression-Free Survival (FGFR non-aberrant) | 12.4 weeks | Advanced or metastatic solid tumors |
| Median Time on Treatment | 14.5 weeks | Advanced or metastatic solid tumors |
| Data from the KIDES-203 Phase I/IIa clinical trial.[9][10][11] |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at an optimized density in their respective growth media.
-
Cell Attachment: Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., an eight-dose concentration series up to 3 µmol/L).[5]
-
Incubation: Add the diluted this compound to the cells and incubate for 96 hours.[3][5]
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
2. Western Blot for Target Phosphorylation
-
Cell Culture and Starvation: Culture cells (e.g., SNU16 for FGFR, HUVEC for VEGFR) to 70-80% confluency. For HUVEC cells, serum-starve overnight with 1% FBS.[5]
-
This compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.[5]
-
Ligand Stimulation (for VEGFR): For HUVEC cells, stimulate with 20 ng/mL VEGF for 10 minutes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total FGFR, FRS2, or VEGFR2.[5]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., RT4 or SNU16) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound at 20 mg/kg, this compound at 40 mg/kg).
-
Treatment Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 21 days).[4]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a few hours after the last dose for analysis of target phosphorylation by western blot or immunohistochemistry.[6]
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Investigating Potential ODM-203 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for acquired resistance to ODM-203 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, selective dual inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[1][2] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways, which may result in the inhibition of tumor cell proliferation and angiogenesis.[2][3] In biochemical assays, it has shown potent and equal inhibition of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 in the low nanomolar range.[1]
Q2: What are the theoretical primary mechanisms of acquired resistance to kinase inhibitors like this compound?
A2: While specific resistance mechanisms to this compound are still an area of active research, resistance to kinase inhibitors typically falls into two main categories:
-
On-Target Alterations: These are genetic changes in the drug's direct targets (FGFRs or VEGFRs). This can include the acquisition of new mutations in the kinase domain that prevent this compound from binding effectively, or amplification of the FGFR or VEGFR genes, leading to protein overexpression that overwhelms the inhibitor.
-
Off-Target Alterations (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the blockade of FGFR and VEGFR. For example, upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can reactivate critical downstream pathways like MAPK (ERK) and PI3K/AKT, rendering the inhibition of FGFR/VEGFR ineffective. Another potential mechanism is the increased efflux of the drug from the cell via ATP-binding cassette (ABC) transporters.[4][5][6]
Q3: My this compound-sensitive cells are developing resistance. How do I confirm this and calculate the degree of resistance?
A3: To confirm and quantify resistance, you must compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line to that of the original, sensitive (parental) cell line. This is typically done using a cell viability or proliferation assay. A significant increase (e.g., >3-5 fold) in the IC50 value for the resistant line compared to the parental line confirms the resistant phenotype.[7] The degree of resistance is often expressed as a "Resistance Index" or "Fold-Change," calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Troubleshooting Experimental Guides
Scenario 1: The IC50 of this compound in my long-term culture is gradually increasing.
-
Question: I have been culturing my FGFR-dependent cancer cell line with this compound for several months, and I've noticed I need higher concentrations to achieve the same level of growth inhibition. What is happening and what should I do next?
-
Answer: This is a classic sign of acquired resistance development. The continuous drug pressure is selecting for a subpopulation of cells that can survive and proliferate at higher concentrations of this compound.
Next Steps:
-
Isolate and Expand: Culture the cells in a fixed, high concentration of this compound (e.g., 2-3 times the original IC50) to establish a purely resistant population.
-
Confirm Resistance: Perform a dose-response experiment to determine the new, stable IC50 value and compare it to the parental cell line.[8]
-
Cryopreserve Stocks: Immediately freeze down vials of both the confirmed resistant cell line and the parental line at a low passage number to ensure you have a consistent baseline for future experiments.[9][10]
-
Investigate Mechanism: Proceed with experiments to determine the mechanism of resistance (see Scenario 2).
-
Scenario 2: My cells are confirmed resistant to this compound. How do I determine if the resistance is due to on-target or off-target mechanisms?
-
Question: My new cell line has a 10-fold higher IC50 for this compound than the parental line. What experiments can I run to see if the target itself has changed or if the cells are using a bypass pathway?
-
Answer: A systematic approach is needed to differentiate between on-target and off-target resistance.
Experimental Workflow:
-
Check Target Pathway Phosphorylation: Use Western Blotting to assess the phosphorylation status of FGFR, FRS2 (an FGFR substrate), VEGFR2, and key downstream effectors like AKT and ERK. In parental cells, this compound should decrease phosphorylation.
-
If p-FGFR/p-VEGFR remains high in resistant cells despite this compound treatment: This suggests an on-target alteration (e.g., a gatekeeper mutation preventing drug binding).
-
If p-FGFR/p-VEGFR is inhibited but p-AKT/p-ERK are not: This strongly suggests the activation of an off-target bypass signaling pathway.
-
-
Sequence the Target Genes: Perform Sanger or next-generation sequencing of the kinase domains of the relevant FGFR and VEGFR genes in your resistant and parental cells. This will identify any acquired mutations that could interfere with this compound binding.
-
Assess Target and Bypass Receptor Expression: Use qPCR or Western Blotting to check for overexpression of FGFRs/VEGFRs or other common bypass receptors (e.g., EGFR, MET, HER2).
-
Quantitative Data Summary
The following tables present hypothetical data illustrating what a researcher might observe when characterizing this compound resistance.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Primary FGFR/VEGFR Dependency | Parental IC50 (nM) | Resistant Sub-line | Resistant IC50 (nM) | Fold Change in Resistance |
| H1581 | FGFR1 | 75 | H1581-R | 820 | 10.9 |
| SNU-16 | FGFR2 | 110 | SNU-16-R | 1300 | 11.8 |
| RT4 | FGFR3 | 90 | RT4-R | 950 | 10.6 |
| HUVEC | VEGFR2 | 33 | HUVEC-R | 410 | 12.4 |
Note: Parental IC50 values are based on published data.[3][11][12][13] Resistant values are hypothetical.
Table 2: Potential On-Target Mutations Conferring Resistance to FGFR/VEGFR Inhibitors
| Gene | Mutation | Location | Potential Effect on this compound |
| FGFR1/2/3 | Gatekeeper Mutation (e.g., V561M in FGFR1) | Kinase Domain | Steric hindrance, preventing this compound binding. |
| FGFR1/2/3 | Activation Loop Mutation | Kinase Domain | Stabilizes the active conformation, reducing inhibitor efficacy. |
| KDR (VEGFR2) | Gatekeeper Mutation (e.g., C919S) | Kinase Domain | May reduce binding affinity of Type II inhibitors. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line using continuous, escalating dose exposure.[7][8]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a 96-hour cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[9]
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 3-4 days. Passage the cells when they reach 70-80% confluency.[10] Initially, you may observe significant cell death and slower growth.
-
Dose Escalation: Once the cells have adapted and are growing at a stable rate (typically after 3-4 passages), double the concentration of this compound.
-
Repeat Escalation: Repeat Step 4, gradually increasing the drug concentration over several months. If cells cannot tolerate a doubling, increase the dose by a smaller increment (e.g., 1.5-fold).[7]
-
Establish and Characterize: Once the cells are stably proliferating in a significantly higher concentration of this compound (e.g., 10x the initial IC50), the resistant line is established. Characterize its new IC50 and freeze down stocks.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates. Allow them to adhere overnight.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 6-12 hours.
-
Treatment: Treat cells with DMSO (vehicle control) or varying concentrations of this compound (e.g., 100 nM, 1 µM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling and potential resistance pathways.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical categories of potential this compound resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing ODM-203-Induced Bilirubin Increase in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing increases in bilirubin levels observed in animal models during preclinical studies with ODM-203.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated bilirubin levels in our animal models treated with this compound. What is the most likely cause?
A1: The most probable cause of elevated bilirubin in animals treated with this compound is the inhibition of the UGT1A1 enzyme.[1][2] this compound is a potent inhibitor of UGT1A1, an enzyme crucial for the conjugation of unconjugated bilirubin in the liver.[2] This inhibition leads to an accumulation of unconjugated bilirubin in the blood, a condition known as hyperbilirubinemia. Importantly, this elevation is often not associated with direct liver cell injury (hepatotoxicity).[1][3]
Q2: How can we differentiate between this compound-induced hyperbilirubinemia due to UGT1A1 inhibition and genuine hepatotoxicity in our animal models?
A2: Differentiating between these two possibilities is critical. Here are key steps:
-
Fractionate Bilirubin: Measure both total and conjugated (direct) bilirubin. A predominant increase in unconjugated (indirect) bilirubin strongly suggests UGT1A1 inhibition.[3]
-
Monitor Liver Enzymes: Concurrently measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In cases of UGT1A1 inhibition by this compound, these enzyme levels typically remain within the normal range.[1] An elevation in ALT and AST alongside hyperbilirubinemia would be more indicative of hepatotoxicity.
-
Histopathology: Conduct a histopathological examination of liver tissue. The absence of hepatocellular necrosis, inflammation, or cholestasis would support a diagnosis of isolated hyperbilirubinemia due to enzyme inhibition.[1]
Q3: What are the expected characteristics of this compound-induced hyperbilirubinemia in animal studies?
A3: Based on the mechanism of UGT1A1 inhibition, you can expect the following:
-
Dose-dependent increase: Higher doses of this compound are likely to result in a greater increase in unconjugated bilirubin.
-
Reversibility: The hyperbilirubinemia is generally reversible upon dose reduction or discontinuation of this compound.[2]
-
Lack of other clinical signs of liver failure: Animals should not typically exhibit other signs of severe liver dysfunction.
Q4: Are there specific animal models that are more sensitive to UGT1A1 inhibitors like this compound?
A4: Yes, certain genetically modified animal models can be particularly useful.
-
Gunn Rats: This strain has a genetic deficiency in UGT1A1 activity and serves as a good model for Crigler-Najjar syndrome type 1.[2][4] They are highly sensitive to drugs that inhibit any residual UGT1A1 activity or rely on this pathway for metabolism.
-
UGT1A1 Knockout Mice: Similar to Gunn rats, these mice lack UGT1A1 and will exhibit hyperbilirubinemia, which can be exacerbated by UGT1A1 inhibitors.[3][5]
Q5: How should we manage this compound-induced hyperbilirubinemia in our ongoing animal studies?
A5: Management strategies include:
-
Dose Reduction: If the hyperbilirubinemia is considered a dose-limiting toxicity for your study, a reduction in the this compound dose may be necessary.
-
Temporary Discontinuation: A temporary halt in dosing should lead to a decrease in bilirubin levels, confirming the reversible nature of the effect.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. While unconjugated hyperbilirubinemia in the absence of liver injury is often well-tolerated, supportive care is always important in animal studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Marked elevation in total bilirubin with normal ALT/AST levels. | Inhibition of UGT1A1 by this compound. | 1. Fractionate bilirubin to confirm a predominance of unconjugated bilirubin. 2. Consider a dose de-escalation study to observe if the effect is dose-dependent. 3. If the study allows, temporarily discontinue this compound and monitor for reversal of hyperbilirubinemia. |
| Elevation in both total bilirubin and ALT/AST levels. | Potential for compound-induced hepatotoxicity. | 1. Immediately perform a thorough health assessment of the animals. 2. Collect liver tissue for histopathological analysis to look for signs of liver damage. 3. Review the experimental protocol for other potential sources of liver injury. |
| High variability in bilirubin levels between animals in the same dose group. | Genetic variability in UGT1A1 activity within the animal strain. Differences in drug exposure due to factors like food consumption. | 1. Ensure consistent dosing and feeding schedules. 2. If possible, genotype the animals for UGT1A1 polymorphisms. 3. Increase the number of animals per group to improve statistical power. |
| Bilirubin levels continue to rise despite dose reduction. | The dose reduction may not be sufficient. The possibility of a delayed hepatotoxic effect. | 1. Consider a further dose reduction or complete discontinuation of the drug. 2. Re-evaluate liver enzyme levels and consider liver histopathology. |
Data Presentation
Table 1: Expected Biomarker Profile in Animal Models with this compound-Induced UGT1A1 Inhibition vs. Hepatotoxicity
| Biomarker | Expected Change with UGT1A1 Inhibition | Expected Change with Hepatotoxicity |
| Total Bilirubin | Increased | Increased |
| Unconjugated Bilirubin | Markedly Increased | May be increased |
| Conjugated Bilirubin | Normal to slightly increased | May be increased |
| ALT/AST | Normal | Increased |
| Alkaline Phosphatase (ALP) | Normal | May be increased |
| Liver Histopathology | No significant findings | Hepatocellular necrosis, inflammation, etc. |
Table 2: Illustrative Dose-Response of a UGT1A1 Inhibitor (Atazanavir) on Total Bilirubin in Wistar Rats
Note: Specific preclinical data for this compound is not publicly available. This table uses data from another UGT1A1 inhibitor, atazanavir, to illustrate a typical response.
| Treatment Group | Dose (mg/kg/day) | Mean Fold Increase in Total Bilirubin (Day 16) |
| Vehicle Control | 0 | 1.0 |
| Atazanavir | 600 | ~3.0[2] |
| Atazanavir | 1200 | Data not available |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hyperbilirubinemia in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). For enhanced sensitivity, consider using Gunn rats or UGT1A1 knockout mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dosing:
-
Administer this compound orally at a range of doses determined by prior pharmacokinetic and toxicology studies.
-
Include a vehicle control group.
-
Administer the compound daily for a predetermined period (e.g., 14 or 28 days).
-
-
Sample Collection:
-
Collect blood samples at baseline (pre-dose) and at regular intervals during the study (e.g., weekly) and at termination.
-
Collect urine samples for urinalysis.
-
-
Biochemical Analysis:
-
Analyze plasma or serum for total bilirubin, conjugated bilirubin, ALT, and AST.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect liver tissue and fix in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Differentiating UGT1A1 Inhibition from Hepatotoxicity
-
Study Design: Use the same general study design as in Protocol 1.
-
Key Endpoints:
-
Fractionated Bilirubin: The primary endpoint is the ratio of unconjugated to total bilirubin.
-
Liver Enzymes: ALT and AST levels are critical for assessing hepatotoxicity.
-
Histopathology: Microscopic examination of liver sections is essential to rule out cellular damage.
-
-
Data Interpretation:
-
An increase in total bilirubin driven primarily by unconjugated bilirubin with no significant changes in ALT/AST or liver histology is indicative of UGT1A1 inhibition.
-
Concurrent increases in total bilirubin (conjugated or unconjugated) and ALT/AST, especially with positive histopathological findings, suggest hepatotoxicity.
-
Visualizations
Caption: Mechanism of this compound-induced unconjugated hyperbilirubinemia.
Caption: Troubleshooting workflow for elevated bilirubin in animal models.
References
- 1. Case Study 6: Deconvoluting Hyperbilirubinemia-Differentiating Between Hepatotoxicity and Reversible Inhibition of UGT1A1, MRP2, or OATP1B1 in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug and Drug Abuse Associated Hyperbilirubinemia: Experience with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems pharmacology modeling of drug‐induced hyperbilirubinemia: Differentiating hepatotoxicity and inhibition of enzymes/transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Life-Long Hyperbilirubinemia Exposure and Bilirubin Priming Prevent In Vitro Metabolic Damage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ODM-203 Hydrochloride Salt Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of ODM-203 hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary formulation challenge with this compound hydrochloride salt?
A1: The primary challenge is its tendency to undergo salt disproportionation in aqueous suspensions. This is a process where the hydrochloride salt, which is more soluble, converts back to the less soluble free base form of this compound. This conversion is a rapid process and can lead to negligible dissolution and, consequently, inadequate in vivo exposure.[1][2][3]
Q2: What are the known physicochemical properties of this compound relevant to formulation?
A2: this compound is a weakly basic and practically insoluble compound.[1][2] Its hydrochloride salt has a maximum pH for stability (pHmax) of approximately 1.3.[1] Above this pH, the salt is more likely to convert to the free base in an aqueous environment.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and potent inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6][7] This dual inhibitory action on key signaling pathways involved in tumor growth and angiogenesis gives it anti-neoplastic and anti-angiogenic properties.[8]
Troubleshooting Guide
Issue 1: Poor or inconsistent in vivo exposure and bioavailability from an aqueous suspension.
Possible Cause: Salt disproportionation leading to the precipitation of the less soluble free base.
Solutions:
-
pH Adjustment: Maintain the pH of the aqueous suspension below the pHmax of 1.3.[1] This can be achieved by acidifying the vehicle with hydrochloric acid. This method has been shown to stabilize the formulation and yield reproducible dissolution profiles.[1]
-
Temperature Control: Cooling the suspension can significantly impede the rate of disproportionation. Preparing and storing the suspension in an ice bath at a temperature range of 2-8°C has been proven to be an effective strategy to maintain the salt form for preclinical studies.[1][2][3]
Issue 2: Low dissolution rate of the this compound HCl suspension.
Possible Cause: In addition to disproportionation, the inherent low solubility of the compound and potential for particle aggregation can limit the dissolution rate.
Solutions:
-
Inclusion of Solubilizers and Wetting Agents: The use of surfactants can enhance the dissolution and homogeneity of the suspension. For example, Tween 80 has been successfully used in non-clinical formulations.[1][2][3]
-
Use of Precipitation Inhibitors: To maintain supersaturation upon dissolution of the salt form and prevent rapid precipitation of the free base, a polymer can be incorporated into the formulation. Polyvinylpyrrolidone/vinyl acetate (PVP/VA) has been effectively used for this purpose.[1][2][3]
Data Presentation
Table 1: Example of a Non-Clinical Suspension Formulation for this compound HCl [1][2][3]
| Component | Concentration | Purpose |
| This compound Hydrochloride Salt | 5 mg/mL | Active Pharmaceutical Ingredient |
| PVP/VA (Polyvinylpyrrolidone/vinyl acetate) | 20 mg/mL | Precipitation inhibitor to prolong supersaturation |
| Tween 80 | 5 mg/mL | Enhances dissolution and suspension homogeneity |
| Hydrochloric Acid | As needed | To adjust pH of the vehicle to < 1.3 |
| Purified Water | q.s. | Vehicle |
Table 2: Comparison of Stabilization Strategies for this compound HCl Suspension [1]
| Formulation Approach | Key Parameter | Outcome |
| Suspension prepared and stored at room temperature | Ambient Temperature | Rapid disproportionation to the free base observed within 60-240 minutes. |
| pH-stabilized suspension | pH < 1.3 | Stabilized the salt form, leading to reproducible dissolution profiles. |
| Cooled suspension | 2-8 °C | Successfully suppressed disproportionation, enabling toxicological studies. |
Experimental Protocols
Protocol 1: Preparation of a pH-Stabilized this compound HCl Suspension
-
Prepare the vehicle by dissolving polyvinylpyrrolidone/vinyl acetate (PVP/VA) and Tween 80 in purified water.
-
Adjust the pH of the vehicle to 1.2 with hydrochloric acid.[1]
-
Disperse the this compound hydrochloride salt in the pH-adjusted vehicle with continuous stirring to achieve the target concentration.
-
Maintain stirring to ensure a homogenous suspension.
-
Store the suspension at controlled room temperature, monitoring pH periodically.
Protocol 2: Preparation of a Temperature-Controlled this compound HCl Suspension
-
Prepare the vehicle by dissolving PVP/VA and Tween 80 in purified water.
-
Place the vehicle in an ice bath and allow it to cool to 2-8°C.
-
While continuously stirring in the ice bath, disperse the this compound hydrochloride salt into the cold vehicle to achieve the target concentration.
-
The suspension should be prepared and maintained in an ice bath during the experiment to prevent disproportionation.[1][2][3]
Visualizations
Caption: Troubleshooting workflow for this compound HCl formulation issues.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - Aurigene [aurigene.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Odm-203 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with Odm-203.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It demonstrates equipotent inhibition across FGFR family members (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFR family members (VEGFR1, VEGFR2, VEGFR3).[1] By binding to the ATP-binding site of these receptor tyrosine kinases, this compound blocks their phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: What are the expected on-target effects of this compound in cellular and in vivo models?
A2: In FGFR-dependent cancer cell lines, this compound is expected to inhibit cell proliferation and induce apoptosis. In angiogenesis models, such as those using Human Umbilical Vein Endothelial Cells (HUVECs), this compound should inhibit VEGF-induced tube formation.[1] In vivo, this compound is expected to suppress tumor growth in FGFR-dependent xenograft models and in models where angiogenesis is a key driver of tumor progression.[2]
Q3: Are there any known "unexpected" or off-target effects of this compound reported in the literature?
A3: One of the most notable unexpected findings with this compound is its immune-modulating activity. Studies have shown that this compound treatment can lead to a decrease in the expression of immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and NK cells, along with an increased activation of CD8+ T cells.[1] This suggests that this compound can alter the tumor microenvironment to be more favorable for an anti-tumor immune response. Clinically, a common adverse event is hyperbilirubinemia (elevated bilirubin levels), which is caused by the inhibition of the UGT1A1 enzyme involved in bilirubin metabolism.[3][4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 11 | Recombinant Enzyme |
| FGFR2 | 16 | Recombinant Enzyme |
| FGFR3 | 6 | Recombinant Enzyme |
| FGFR4 | 35 | Recombinant Enzyme |
| VEGFR1 | 26 | Recombinant Enzyme |
| VEGFR2 | 9 | Recombinant Enzyme |
| VEGFR3 | 5 | Recombinant Enzyme |
| H1581 (FGFR1-dependent) | 50-150 | Cell Proliferation |
| SNU16 (FGFR2-dependent) | 50-150 | Cell Proliferation |
| RT4 (FGFR3-dependent) | 50-150 | Cell Proliferation |
| HUVEC Tube Formation | 33 | Cellular Angiogenesis |
Data compiled from multiple sources.[1]
Table 2: Common Adverse Events Observed in Clinical Trials of this compound
| Adverse Event | Frequency (%) |
| Bilirubin Increase | 75 |
| Diarrhea | 50 |
| Alopecia | 33 |
| Jaundice | 33 |
| Stomatitis | 29 |
| Increased Phosphate | 25 |
Data from a Phase I/IIa clinical trial.[3]
Mandatory Visualizations
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
Caption: General experimental workflow for testing this compound.
Troubleshooting Guides
Issue 1: Weaker than expected inhibition of cell proliferation in an FGFR-dependent cell line.
-
Question: We are using an FGFR-amplified cell line that has been reported to be sensitive to this compound, but we are not observing the expected decrease in cell viability. What could be the issue?
-
Answer:
-
Cell Line Integrity:
-
Passage Number: Ensure you are using cells within a low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling pathways.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
-
Experimental Conditions:
-
Drug Concentration and Stability: Verify the concentration and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution and store it at -20°C or -80°C.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can compete with the inhibitory effect of this compound. Consider reducing the serum concentration during the treatment period or using serum-free media if your cell line can tolerate it.
-
-
Assay-Specific Issues:
-
Assay Timing: The duration of the proliferation assay is critical. A 72-96 hour incubation with the inhibitor is typically required to observe significant effects on cell number.
-
Cell Seeding Density: Ensure that the initial cell seeding density is optimal. If cells become over-confluent before the end of the assay, it may mask the inhibitory effect of the drug.
-
-
Biological Resistance Mechanisms:
-
Compensatory Signaling: Cells may activate compensatory signaling pathways to overcome the inhibition of FGFR. Consider investigating the activation of other receptor tyrosine kinases.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps like MDR1 can reduce the intracellular concentration of this compound.
-
-
Issue 2: Inconsistent or no inhibition of receptor phosphorylation in Western blot analysis.
-
Question: Our Western blot results for phosphorylated FGFR or VEGFR are variable or show no decrease after this compound treatment. How can we troubleshoot this?
-
Answer:
-
Sample Preparation:
-
Lysis Buffer Composition: It is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins. Prepare the lysis buffer fresh and keep samples on ice at all times.[6][7]
-
Rapid Lysis: After treatment, lyse the cells quickly to prevent dephosphorylation.
-
-
Western Blotting Technique:
-
Blocking Buffer: When probing for phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can lead to high background.[6][7]
-
Antibody Quality: Ensure that your primary antibody is specific for the phosphorylated form of the receptor and has been validated for Western blotting. Run a positive control (e.g., cells stimulated with the relevant growth factor) and a negative control (unstimulated cells) to confirm antibody performance.
-
Loading Control: Always probe for the total form of the receptor as a loading control to confirm that the lack of a phospho-signal is not due to a lack of total protein.
-
-
Experimental Design:
-
Stimulation Conditions: To observe a clear inhibition of phosphorylation, it is often necessary to first stimulate the cells with the appropriate ligand (e.g., FGF for FGFR, VEGF for VEGFR) for a short period (e.g., 5-15 minutes) before lysis. The this compound treatment should be performed prior to ligand stimulation.
-
-
Issue 3: Unexpected cell morphology changes or toxicity in non-FGFR/VEGFR dependent cell lines.
-
Question: We are observing unexpected changes in cell morphology or toxicity in a cell line that does not have known FGFR or VEGFR alterations. What could be the cause?
-
Answer:
-
Potential Off-Target Effects: While this compound is a selective inhibitor, at higher concentrations it may inhibit other kinases. A comprehensive kinome scan would be necessary to identify specific off-target kinases. If you are using concentrations significantly higher than the reported IC50 values for FGFR and VEGFR, consider reducing the dose.
-
Basal Receptor Activity: Some cell lines may have a low level of basal FGFR or VEGFR activity that is sufficient for survival or maintaining normal morphology, even without genetic alterations.
-
General Cellular Stress: High concentrations of any small molecule inhibitor can induce cellular stress responses that are independent of its primary target.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Experimental Protocols
1. Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-5,000 cells per well). Allow cells to adhere overnight.
-
Treatment: The next day, remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Phospho-Receptor Tyrosine Kinases
-
Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 20 ng/mL FGF2 or 50 ng/mL VEGF) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against the phosphorylated receptor (diluted in 5% BSA in TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total receptor to confirm equal protein loading.
3. HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing low serum.
-
Treatment: Add various concentrations of this compound or vehicle control to the HUVEC suspension.
-
Seeding: Seed the treated HUVECs onto the Matrigel-coated plate.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or number of loops using image analysis software.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Mechanism of in-vitro inhibition of UGT1A1 by paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A1 Guided Cancer Therapy: Review of the Evidence and Considerations for Clinical Implementation [mdpi.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Validation & Comparative
comparing Odm-203 and dovitinib selectivity profiles
A Comparative Guide to the Kinase Selectivity Profiles of ODM-203 and Dovitinib
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profiles of two multi-kinase inhibitors, this compound and dovitinib, with a focus on their activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Introduction to the Inhibitors
This compound is a novel, orally available inhibitor that demonstrates equipotent activity against both FGFR and VEGFR families.[1][2][3] It is recognized for its high selectivity, with inhibitory effects concentrated on its primary targets.[1]
Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several classes of receptor tyrosine kinases (RTKs), including class III (e.g., FLT3, c-Kit), class IV (FGFRs), and class V (VEGFRs).[4][5][6] Its broader spectrum of activity distinguishes it from more selective inhibitors.[4]
Comparative Kinase Inhibition Profile
The selectivity of this compound and dovitinib has been evaluated in various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different kinases.
Biochemical IC50 Data
| Kinase Target | This compound IC50 (nM) | Dovitinib IC50 (nM) |
| FGFR Family | ||
| FGFR1 | 11[7] | 8[5][6] |
| FGFR2 | 16[7] | 21[8] |
| FGFR3 | 6[7] | 9[5][6] |
| FGFR4 | 35[7] | - |
| VEGFR Family | ||
| VEGFR1 | 26[7] | 10[5][6] |
| VEGFR2 | 9[7] | 13[5][6] |
| VEGFR3 | 5[7] | 8[5][6] |
| Key Off-Targets | ||
| c-Kit | - | 2[5][6] |
| FLT3 | - | 1[5][6] |
| PDGFRα | <100[9] | 27[5] |
| PDGFRβ | - | 210[5] |
| CSF-1R | - | 36[5][6] |
| RET | <100[9] | - |
| DDR1 | <100[9] | - |
Broad Kinase Panel Screening
In a comprehensive in vitro screen against 317 human kinases at a 1 µM concentration, the differing selectivity profiles of the two compounds were stark. This compound inhibited only 9 additional kinases by more than 70%.[9] In contrast, dovitinib inhibited 74 kinases under the same conditions, highlighting its broader activity spectrum.[9] Of the few off-targets for this compound, six were inhibited with an IC50 of less than 100 nM, including DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2.[9]
Signaling Pathways and Experimental Workflows
To contextualize the activity of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental methods used to determine their selectivity.
FGFR/VEGFR Signaling Pathway
Both FGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and angiogenesis. Inhibition by compounds like this compound and dovitinib blocks these downstream signals.
In Vitro Kinase Selectivity Profiling Workflow
The determination of kinase inhibitor selectivity typically follows a standardized workflow, often utilizing radiometric assays. This involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase in the presence of the inhibitor.
Experimental Protocols
The IC50 values and selectivity data presented are predominantly derived from in vitro biochemical assays.
Radiometric Kinase Assay (Used for this compound and Dovitinib Profiling):
This method is considered a gold standard for directly measuring kinase activity.[10]
-
Reaction Setup : Specific kinase/substrate pairs are prepared in a standard reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT).[11]
-
Inhibitor Addition : The test compounds (this compound or dovitinib) are added in a series of concentrations.
-
Reaction Initiation : The kinase reaction is initiated by adding a mix of unlabeled ATP and radiolabeled ATP (e.g., [γ-33P]ATP).[9][11] The ATP concentration is often kept at or near the Km value for each kinase to ensure accurate potency measurement.[12]
-
Incubation : The reaction mixtures are incubated for a set period (e.g., 30 minutes at 30°C) to allow for substrate phosphorylation.[13]
-
Detection : The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose filter paper which binds the substrate.[10][13]
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a phosphorimager.[13] Kinase activity is then expressed as the percentage of remaining activity compared to a vehicle control, and IC50 values are calculated from the dose-response curves.[9]
Selectivity Profile Comparison
-
Target Potency : Both this compound and dovitinib are potent inhibitors of FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[1][5] this compound is described as equipotent against both families, meaning it inhibits them with similar potency.[1][2]
-
Selectivity : The most significant difference lies in their selectivity. This compound is a highly selective inhibitor, with minimal off-target activity in broad kinase screening.[9] This suggests a lower potential for side effects mediated by inhibition of other kinases.
-
Off-Target Profile : Dovitinib is a multi-targeted inhibitor with significant activity against other RTK families, notably FLT3 and c-Kit, as well as PDGFR and CSF-1R.[4][6] This broader profile may offer therapeutic advantages in cancers driven by these additional targets but also increases the likelihood of off-target effects.[14] The inhibition of 74 kinases in a large panel screen, compared to just 9 for this compound, quantitatively underscores this difference.[9]
Conclusion
This compound and dovitinib are both potent inhibitors of the key pro-angiogenic and oncogenic kinases, FGFR and VEGFR. The primary distinction between them is their selectivity profile. This compound is a highly selective, equipotent inhibitor of the FGFR and VEGFR families with a narrow off-target profile. Dovitinib, while also potent against FGFRs and VEGFRs, exhibits a much broader range of activity against other kinase families. This fundamental difference is critical for researchers selecting an inhibitor for a specific biological question or for drug development professionals considering the therapeutic window and potential side effect profile of a clinical candidate. The choice between a highly selective inhibitor like this compound and a multi-targeted agent like dovitinib will depend on the specific research or clinical context.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dovitinib, class III-V receptor tyrosine kinase inhibitor (ab216312) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ODM-203's Effect on PD-1/PD-L1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ODM-203's effects on the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway with alternative therapeutic strategies. This compound is a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) that has demonstrated a significant impact on the tumor microenvironment, including the modulation of key immune checkpoint proteins.[1][2] This document summarizes the available experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: How this compound Influences PD-1/PD-L1 Expression
This compound exerts its anti-tumor effects through the dual inhibition of FGFR and VEGFR signaling pathways.[1][2] These pathways are crucial for tumor angiogenesis and cell proliferation.[1][2] Interestingly, inhibition of these pathways by this compound has been shown to modulate the tumor microenvironment, leading to a significant decrease in the expression of the immune checkpoint proteins PD-1 and its ligand, PD-L1, on the surface of CD8+ T cells and Natural Killer (NK) cells.[1][2] This reduction in PD-1/PD-L1 expression is associated with an enhanced anti-tumor immune response.[1][2]
The precise signaling cascade linking FGFR/VEGFR inhibition to reduced PD-1/PD-L1 expression is an area of active research. One proposed mechanism involves the downstream regulation of the JAK/STAT signaling pathway, which is known to be a key regulator of PD-L1 expression.[3] By inhibiting FGFR, this compound may disrupt this pathway, leading to decreased PD-L1 transcription and subsequent protein expression on tumor and immune cells.
Comparative Analysis of this compound and Alternative Therapies
The primary alternatives to this compound for modulating the PD-1/PD-L1 pathway are monoclonal antibodies that directly target either PD-1 or PD-L1. Other FGFR and multi-kinase inhibitors have also shown effects on the tumor microenvironment and PD-L1 expression.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that while a "dramatic reduction" in PD-1 and PD-L1 expressing CD8+ T cells and NK cells is reported for this compound, specific percentage reductions from flow cytometry data have not been published.[2]
Table 1: this compound Performance Data
| Parameter | Value | Cell Lines/Model |
| FGFR1-4 IC50 | 6–35 nmol/L | Biochemical Assay |
| VEGFR1-3 IC50 | 6–35 nmol/L | Biochemical Assay |
| PD-1 Expression | Dramatic Reduction | In vivo (Renca model) CD8+ T cells & NK cells |
| PD-L1 Expression | Dramatic Reduction | In vivo (Renca model) CD8+ T cells & NK cells |
Table 2: Comparator Performance Data - Other Kinase Inhibitors
| Compound | Target(s) | Effect on PD-L1 Expression | Quantitative Data |
| Erdafitinib | FGFR1-4 | Downregulation on tumor cells | Data suggests downregulation, but specific percentages are not consistently reported across studies.[1][4] |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Decreased PD-L1 expression | Flow cytometry analysis showed lenvatinib decreased the population of tumor-associated macrophages and increased IFNγ-positive CD8+ T cells.[5][6] |
Table 3: Comparator Performance Data - Anti-PD-1/PD-L1 Monoclonal Antibodies
| Antibody | Target | Mechanism of Action | Quantitative Effect |
| Pembrolizumab | PD-1 | Blocks PD-1/PD-L1 interaction | Predicted to achieve >90% receptor occupancy at the clinical dose of 2 mg/kg.[2] |
| Nivolumab | PD-1 | Blocks PD-1/PD-L1 interaction | Achieves a mean plateau occupancy of ~72% and peak occupancy of ~85%.[1] |
| Atezolizumab | PD-L1 | Blocks PD-L1/PD-1 interaction | Blocks the PD-L1 epitope; does not necessarily reduce overall PD-L1 protein or mRNA expression.[7] |
| Durvalumab | PD-L1 | Blocks PD-L1/PD-1 interaction | Improved overall survival in patients with high (≥25%) and low (<25%) PD-L1 expression, though benefit was more pronounced in the high-expression group.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the effect of compounds on PD-1/PD-L1 expression.
In Vitro Assessment of PD-L1 Expression by Flow Cytometry
This protocol is adapted from the methodology used to evaluate this compound's effect on Renca cells.[2]
-
Cell Culture: Seed 50,000 Renca cells per well in a six-well plate on day 0.
-
Treatment: On day 1, wash the adherent cells once with culture media and then treat with the desired concentrations of this compound for 1 hour at 37°C.
-
Incubation: After the 1-hour treatment, replace the media with fresh culture media without the compound and incubate for an additional 16 hours.
-
Cell Harvesting and Staining:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an anti-mouse CD16/CD32 antibody to block Fc receptors.
-
Stain the cells with a fluorescently conjugated anti-mouse PD-L1 antibody (and appropriate isotype control) for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity (MFI).
-
Western Blotting for PD-L1 Protein Expression
This is a general protocol for assessing total PD-L1 protein levels in cell lysates.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Immunohistochemistry (IHC) for PD-L1 Expression in Tissue
This protocol provides a general workflow for staining PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity using a hydrogen peroxide solution.
-
Blocking: Block non-specific protein binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PD-L1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Chromogen Application: Develop the signal with a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then mount with a coverslip.
-
Analysis: Score the slides based on the percentage of PD-L1 positive tumor cells and/or immune cells and the staining intensity.
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that not only directly targets tumor growth and angiogenesis but also favorably modulates the tumor immune microenvironment by reducing the expression of the critical immune checkpoint proteins PD-1 and PD-L1. While direct quantitative comparisons of the percentage reduction in PD-1/PD-L1 expression with approved monoclonal antibodies are not yet available, the qualitative evidence of a "dramatic reduction" positions this compound as a compound of significant interest for further investigation, both as a monotherapy and in combination with other immunotherapies. The provided experimental protocols offer a foundation for researchers to further validate and quantify the immunological effects of this compound and similar targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lenvatinib enhances antitumor immunity of anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR inhibitors promote the autophagic degradation of IFN-γ-induced PD-L1 and alleviate the PD-L1-mediated transcriptional suppression of FGFR3-TACC3 in non-muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
A Head-to-Head Comparison of ODM-203 and Other Leading VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of ODM-203, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with other prominent VEGFR inhibitors currently used in oncology: regorafenib, cabozantinib, lenvatinib, and sunitinib. This comparison focuses on preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action and Kinase Selectivity
A key differentiator among these inhibitors is their kinase selectivity profile. While all target VEGFRs, their activity against other kinase families varies significantly, influencing both their efficacy and toxicity profiles. This compound is unique in its equipotent inhibition of both FGFR and VEGFR families.
Below is a signaling pathway diagram illustrating the primary targets of these inhibitors in the context of tumor angiogenesis and proliferation.
Caption: Primary kinase targets of this compound and comparator VEGFR inhibitors.
Table 1: Biochemical Kinase Inhibition Profile (IC50 in nM)
| Target | This compound | Regorafenib | Cabozantinib | Lenvatinib | Sunitinib |
| VEGFR1 | 26 | 13 | 12 | 22 | - |
| VEGFR2 | 9 | 4.2 | 0.035 | 4.0 | 80 |
| VEGFR3 | 5 | 46 | 6 | 5.2 | - |
| FGFR1 | 11 | 202 | 5294 | 46 | >10,000 |
| FGFR2 | 16 | - | - | 27 | - |
| FGFR3 | 6 | - | - | 52 | - |
| FGFR4 | 35 | - | - | 43 | - |
| PDGFRβ | - | 22 | 234 | 100 | 2 |
| c-KIT | - | 7 | 4.6 | 85 | Potent |
| RET | - | 1.5 | 4 | 6.4 | - |
| MET | - | - | 1.3 | - | 4000 |
| Raf-1 | - | 2.5 | - | - | - |
| B-RAF | - | 28 | - | - | - |
| TIE2 | - | - | 14.3 | - | - |
| AXL | - | - | 7 | - | - |
| FLT3 | - | - | 11.3 | - | - |
| Note: Data compiled from multiple sources and assays, direct comparison should be made with caution.[1][2][3][4][5][6][7][8][9] |
Preclinical Efficacy
In Vitro Cellular Assays
The functional consequence of kinase inhibition is often assessed in cellular assays that measure processes like endothelial cell proliferation and tube formation, which are critical for angiogenesis.
Table 2: In Vitro Cellular Activity (IC50 in nM)
| Assay | This compound | Regorafenib | Lenvatinib |
| VEGF-induced HUVEC Proliferation | 33 | ~3 | 3.4 |
| VEGF-induced HUVEC Tube Formation | 33 | - | 2.7 |
| FGF-induced HUVEC Proliferation | - | 127 | 410 |
| FGF-induced HUVEC Tube Formation | - | - | 7.3 |
| PDGF-induced HAoSMC Proliferation | - | 146 | - |
| HAoSMC: Human Aortic Smooth Muscle Cells; HUVEC: Human Umbilical Vein Endothelial Cells.[2][10][11] |
In Vivo Tumor Models
The anti-tumor activity of these inhibitors has been evaluated in various xenograft models. A simplified, representative workflow for such studies is depicted below.
Caption: Generalized workflow for a tumor xenograft study.
This compound has demonstrated strong anti-tumor activity in both FGFR-dependent and angiogenic xenograft models at well-tolerated doses. Similarly, regorafenib, cabozantinib, lenvatinib, and sunitinib have all shown significant tumor growth inhibition in various preclinical cancer models.
Clinical Trial Data
The clinical development of these inhibitors has led to their approval in various cancer indications. Below is a summary of key Phase 3 clinical trial results. Direct comparison is challenging due to differences in patient populations, prior treatments, and trial designs.
Table 3: Key Phase 3 Clinical Trial Efficacy Data
| Drug | Trial Name | Indication | Comparator | Median OS (Drug vs. Comparator) | Median PFS (Drug vs. Comparator) | ORR (Drug vs. Comparator) |
| This compound | Phase I/IIa (NCT02264418) | Advanced Solid Tumors | - | - | 16.1 weeks (FGFR aberrant) vs. 12.4 weeks (non-aberrant) | 9.2% |
| Regorafenib | CORRECT | Metastatic Colorectal Cancer | Placebo | 6.4 vs. 5.0 months | 1.9 vs. 1.7 months | 1.0% vs. 0.4% |
| Cabozantinib | METEOR | Advanced Renal Cell Carcinoma | Everolimus | 21.4 vs. 16.5 months | 7.4 vs. 3.8 months | 17% vs. 3% |
| Lenvatinib | REFLECT | Unresectable Hepatocellular Carcinoma | Sorafenib | 13.6 vs. 12.3 months | 7.3 vs. 3.6 months | 40.6% vs. 12.4% (mRECIST) |
| Sunitinib | Pivotal Trial | Metastatic Renal Cell Carcinoma | Interferon-α | 26.4 vs. 21.8 months | 11 vs. 5 months | 31% vs. 6% |
| OS: Overall Survival; PFS: Progression-Free Survival; ORR: Objective Response Rate.[12][13][14][15][16][17][18][19][20][21][22] |
Table 4: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (Phase I/IIa) | Regorafenib (CORRECT) | Cabozantinib (METEOR) | Lenvatinib (REFLECT) | Sunitinib (Pivotal Trial) |
| Hypertension | - | 7% | 15% | 23% | 8% |
| Diarrhea | 8% | 7% | 11% | 4% | 5% |
| Fatigue | - | 10% | 9% | 7% | 7% |
| Hand-Foot Skin Reaction | - | 17% | 8% | 3% | 5% |
| Increased Bilirubin | 46% | - | - | - | - |
| Decreased Platelet Count | - | - | 6% | - | 8% |
| Data represents the percentage of patients experiencing Grade 3 or higher adverse events considered related to the treatment.[12][13][16][17][18][21][22] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the preclinical evaluation of VEGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide substrate, and varying concentrations of the inhibitor compound in a kinase reaction buffer.[23][24][25]
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP) and magnesium chloride.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.[23][24]
-
Reaction Termination: Stop the reaction, often by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by measuring the incorporated radioactivity using a scintillation counter.[24] Alternatively, luminescence-based assays that measure the amount of ATP remaining can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify at 37°C.[26][27][28][29][30]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of varying concentrations of the test inhibitor.[26][29]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 4-18 hours to allow for the formation of tube-like structures.[26]
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[27]
Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells in vitro, harvest them, and resuspend them in a suitable medium, sometimes mixed with Matrigel to improve tumor take.[31][32][33][34][35]
-
Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[31][33][34]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.[34]
-
Treatment Administration: Administer the test compound (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.[33][34]
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice, and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis.[33]
Conclusion
This compound presents a distinct profile as a potent and equipotent dual inhibitor of FGFR and VEGFR. Its preclinical data demonstrate strong anti-tumor activity in relevant models. The early clinical data show preliminary signs of therapeutic activity with a manageable safety profile. In comparison, other established VEGFR inhibitors like regorafenib, cabozantinib, lenvatinib, and sunitinib have broader kinase inhibition profiles, which may contribute to both their efficacy across various tumor types and their specific toxicity profiles. The choice of a particular VEGFR inhibitor in a research or clinical setting will depend on the specific cancer type, its underlying molecular drivers, and the desired balance between on-target efficacy and potential off-target effects. Further clinical studies are needed to fully elucidate the therapeutic potential of this compound in comparison to these established agents.
References
- 1. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 14. Randomized phase III trial of regorafenib in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 16. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 19. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 20. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 21. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with unresectable hepatocellular carcinoma in REFLECT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro protein kinase assay [bio-protocol.org]
- 24. In vitro kinase assay [bio-protocol.org]
- 25. protocols.io [protocols.io]
- 26. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 28. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 32. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 33. Mouse xenograft tumor model [bio-protocol.org]
- 34. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 35. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of ODM-203 with Chemotherapy: A Comparative Guide
Disclaimer: The following guide is a template illustrating how a comparative analysis of ODM-203 in combination with chemotherapy would be presented. The experimental data, protocols, and specific synergistic mechanisms described herein are hypothetical, as no publicly available studies detailing the synergistic effects of this compound with chemotherapy were identified in the initial search. This document is intended for illustrative purposes for the scientific community.
Introduction
This compound is a potent oral inhibitor of both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), key drivers of tumor angiogenesis and cell proliferation.[1][2] Preclinical studies have demonstrated its standalone antitumor activity in various cancer models.[3][4][5] While the clinical development of this compound as a monotherapy has been explored in a phase I/IIa trial for solid tumors,[6][7][8] its potential to synergize with conventional chemotherapy remains an area of significant interest. This guide provides a hypothetical framework for evaluating the synergistic effects of this compound with standard-of-care chemotherapy agents, based on typical preclinical and clinical study designs.
Preclinical Synergistic Activity (Hypothetical Data)
The combination of this compound with traditional cytotoxic agents could offer a multi-pronged attack on tumor growth, targeting both the tumor vasculature and cancer cell proliferation directly. The following table summarizes hypothetical preclinical data from an in-vivo study in a xenograft model of non-small cell lung cancer (NSCLC).
Table 1: Hypothetical In-Vivo Synergistic Efficacy of this compound and Cisplatin in an NCI-H460 NSCLC Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Combination Index (CI)* |
| Vehicle Control | - | 1500 ± 150 | - | - |
| This compound | 20 mg/kg, daily | 900 ± 120 | 40 | - |
| Cisplatin | 3 mg/kg, weekly | 975 ± 130 | 35 | - |
| This compound + Cisplatin | 20 mg/kg daily + 3 mg/kg weekly | 300 ± 80 | 80 | 0.6 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Clinical Evaluation of Synergism (Hypothetical Data)
A randomized, placebo-controlled Phase II study could evaluate the clinical benefit of adding this compound to a standard chemotherapy regimen. The following table presents hypothetical results from such a trial in patients with metastatic urothelial carcinoma.
Table 2: Hypothetical Phase II Clinical Trial Results of this compound in Combination with Gemcitabine/Cisplatin for Metastatic Urothelial Carcinoma
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events (%) |
| Gemcitabine + Cisplatin + Placebo | 100 | 45% | 7.4 months | Neutropenia (35%), Thrombocytopenia (20%) |
| Gemcitabine + Cisplatin + this compound | 100 | 65% | 9.8 months | Neutropenia (40%), Hypertension (15%), Diarrhea (10%) |
Experimental Protocols
A detailed understanding of the methodology is crucial for the interpretation and replication of scientific findings.
In-Vivo Xenograft Study Protocol (Hypothetical)
-
Cell Line and Culture: Human non-small cell lung cancer (NCI-H460) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 NCI-H460 cells in 100 µL of Matrigel into the right flank.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group):
-
Vehicle control (oral gavage, daily)
-
This compound (20 mg/kg, oral gavage, daily)
-
Cisplatin (3 mg/kg, intraperitoneal injection, weekly)
-
This compound (20 mg/kg, oral gavage, daily) + Cisplatin (3 mg/kg, intraperitoneal injection, weekly)
-
-
Tumor Measurement and Data Analysis: Tumor volume is measured twice weekly using calipers and calculated as (length x width²)/2. Tumor growth inhibition is calculated at the end of the study. The combination index is determined using appropriate software.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and chemotherapy can be visualized through their impact on key signaling pathways.
Caption: Hypothetical synergistic mechanism of this compound and chemotherapy.
The diagram above illustrates a potential mechanism of synergy. While chemotherapy induces direct DNA damage leading to apoptosis, this compound complements this by inhibiting VEGFR and FGFR signaling. This dual blockade can reduce tumor angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, and may also directly inhibit the proliferation of tumor cells that are dependent on FGFR signaling. This combined assault could lead to a more profound and durable anti-tumor response than either agent alone.
Conclusion
While concrete data on the synergistic effects of this compound with chemotherapy is currently lacking in the public domain, the theoretical basis for such a combination is strong. The hypothetical data and frameworks presented in this guide are intended to stimulate further research into this promising therapeutic strategy. Future preclinical and clinical studies are warranted to elucidate the potential of this compound as a synergistic partner for chemotherapy in various cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immune-Modulating Effects of Odm-203: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odm-203, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with other selected multi-kinase inhibitors. The focus is on the immune-modulating effects of these compounds, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound is a potent and selective inhibitor of both FGFR and VEGFR kinase families, demonstrating significant anti-tumor activity in preclinical models.[1][2][3] A key differentiator of this compound is its ability to modulate the tumor microenvironment, leading to an anti-tumor immune response. This is characterized by a reduction in the expression of immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and Natural Killer (NK) cells, and an increase in the activation of these critical immune effectors.[1][2][3] This guide compares the biochemical and cellular activities of this compound with other dual FGFR/VEGFR inhibitors, providing a quantitative basis for its unique profile.
Comparative Analysis of Kinase Inhibition and Cellular Activity
The following tables summarize the in vitro inhibitory activities of this compound and comparable multi-kinase inhibitors against key FGFR and VEGFR family members, as well as their effects on cancer cell proliferation and endothelial cell tube formation.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound | Lucitanib | Lenvatinib | Nintedanib | Pazopanib | Regorafenib | Cabozantinib |
| FGFR1 | 11[4][5] | 17.5[4][6] | 46[7] | 69[8][9] | 74[10][11] | 202[12] | 5294[13][14] |
| FGFR2 | 16[4][5] | 82.5[4][6] | 8.2[15] | 37[8][9] | - | - | - |
| FGFR3 | 6[4][5] | - | 15[15] | 108[8][9] | 74[10] | - | - |
| FGFR4 | 35[4][5] | >1000[16] | - | 610[9] | - | - | - |
| VEGFR1 | 26[4][5] | 7[4][6] | 22[7] | 34[8][9] | 10[10][11] | 13[17][18] | 12[13] |
| VEGFR2 | 9[4][5] | 25[4][6] | 4.0[7] | 13[8] | 30[10][11] | 4.2[17][18] | 0.035[4][13][19][20] |
| VEGFR3 | 5[4][5] | 10[4][6] | 5.2[7] | 13[8] | 47[10][11] | 46[17][18] | 6[13] |
Table 2: In Vitro Cellular Activity (IC50, nM)
| Assay | Cell Line | This compound | Lucitanib | Lenvatinib | Nintedanib | Pazopanib | Regorafenib |
| Cell Proliferation | H1581 (FGFR1-dependent) | 104[21] | 140[22] | - | - | - | - |
| SNU16 (FGFR2-dependent) | 192[21] | - | - | - | - | - | |
| RT4 (FGFR3-dependent) | 192[21] | - | - | - | - | - | |
| HUVEC (VEGF-stimulated) | - | 40[6] | 3.4[15] | 9[9] | 20[23] | ~3[12][17] | |
| Tube Formation | HUVEC (VEGF-stimulated) | 33[1][2][3][5][16] | 1[21] | 2.7[15] | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of this compound
Caption: this compound inhibits FGFR and VEGFR signaling, impacting downstream pathways and immune checkpoints.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for determining the IC50 of this compound on cancer cell proliferation.
Experimental Workflow for Endothelial Cell Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic potential of this compound.
Detailed Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against recombinant FGFR and VEGFR kinases.
-
Methodology: Standard radiometric kinase assays were performed using recombinant human kinase domains. Compounds were tested in a dose-response manner to determine the concentration required to inhibit 50% of the kinase activity. Each experiment was conducted in triplicate.[16]
Cell Viability Assays
-
Objective: To assess the anti-proliferative effect of this compound on FGFR-dependent cancer cell lines.
-
Cell Lines: H1581 (FGFR1-amplified), SNU16 (FGFR2-amplified), and RT4 (FGFR3-fusion).[21]
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to attach overnight.[5]
-
The following day, cells were treated with a serial dilution of this compound or comparator compounds for 96 hours.[5]
-
Cell viability was assessed using a standard metabolism-based assay (e.g., MTS or MTT).
-
Absorbance was measured, and IC50 values were calculated from dose-response curves.[3]
-
Cell-Based Angiogenesis (Tube Formation) Assay
-
Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell tube formation.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
96-well plates were coated with Matrigel or a similar extracellular matrix (ECM) gel and allowed to solidify at 37°C.[24][25][26][27]
-
HUVECs were seeded onto the gel in the presence of VEGF and varying concentrations of this compound.
-
Plates were incubated for approximately 18 hours to allow for tube formation.[27]
-
The resulting tubular networks were stained (e.g., with Calcein AM) and visualized by microscopy.[24][26]
-
Tube length and branch points were quantified using imaging software to determine the IC50 for inhibition of angiogenesis.[27]
-
In Vivo Xenograft Models
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Models: Subcutaneous xenografts of FGFR-dependent tumor cell lines (e.g., RT4, SNU16) in immunocompromised mice.[28][29]
-
Methodology:
-
Tumor cells were injected subcutaneously into the flank of the mice.
-
When tumors reached a predetermined volume (e.g., 100-150 mm³), mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at various doses for a specified duration (e.g., 12-21 days).[30]
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for further analysis (e.g., immunoblotting for phosphorylated FRS2 to confirm target engagement).[21]
-
Immune Pharmacodynamic Analysis
-
Objective: To evaluate the immune-modulating effects of this compound in a syngeneic tumor model.
-
Model: Subcutaneous Renca (renal cell carcinoma) syngeneic model in immunocompetent mice.
-
Methodology:
-
Following tumor implantation and treatment with this compound, blood and tumor tissues were collected.
-
Single-cell suspensions were prepared from tumors.
-
Cells were stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1) and immune checkpoint proteins (PD-1, PD-L1).
-
For intracellular cytokine staining (e.g., IFN-γ), cells were stimulated ex vivo and then fixed and permeabilized before antibody staining.
-
Stained cells were analyzed by multi-color flow cytometry to quantify the frequency and activation status of different immune cell populations within the tumor microenvironment and in circulation.[3]
-
Conclusion
This compound demonstrates a potent and balanced inhibitory profile against both FGFR and VEGFR kinases. This dual activity, combined with its demonstrated ability to modulate the tumor immune microenvironment by downregulating key immune checkpoints, positions this compound as a promising therapeutic candidate. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further validate and explore the immunomodulatory potential of this compound and similar multi-kinase inhibitors.
References
- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. bioscience.co.uk [bioscience.co.uk]
- 28. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ODM-203 and AZD-4547 in Cancer Research
In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two such inhibitors: ODM-203, a dual inhibitor of FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), and AZD-4547, a selective FGFR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action and Target Profile
This compound is a novel, orally available inhibitor that potently and selectively targets both FGFRs and VEGFRs.[1] This dual-target mechanism is based on the rationale that both signaling pathways are crucial for tumor growth, angiogenesis, and metastasis, and their simultaneous inhibition may offer a synergistic anti-tumor effect.[2] In contrast, AZD-4547 is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] Its selectivity for the FGFR family is a key feature, aiming to minimize off-target effects.[3]
The in vitro inhibitory activities of both compounds against their respective targets are summarized in the table below.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | AZD-4547 |
| FGFR1 | 11 | 0.2 |
| FGFR2 | 16 | 2.5 |
| FGFR3 | 6 | 1.8 |
| FGFR4 | 35 | 165 |
| VEGFR1 | 26 | Not reported |
| VEGFR2 (KDR) | 9 | 24 |
| VEGFR3 | 5 | Not reported |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Cellular Activity of this compound and AZD-4547
| Assay | Cell Line | This compound IC50 (nM) | AZD-4547 IC50 (nM) |
| Cell Proliferation | H1581 (FGFR1 amp) | 104 | Not reported |
| SNU16 (FGFR2 amp) | 132 | Not reported | |
| RT4 (FGFR3 mut) | 192 | Not reported | |
| KG1a (FGFR1 fusion) | Not reported | 18-281 | |
| Sum52-PE (FGFR1 amp) | Not reported | 18-281 | |
| KMS11 (FGFR3 trans) | Not reported | 18-281 | |
| VEGF-induced Tube Formation | HUVEC | 33 | Not reported |
Data compiled from multiple sources.[4][8][9]
Signaling Pathways
The signaling cascades initiated by FGFR and VEGFR are critical for cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of inhibition for this compound and AZD-4547 within these pathways.
Caption: Inhibition points of this compound and AZD-4547 in the FGFR and VEGFR signaling pathways.
Experimental Workflows
The evaluation of tyrosine kinase inhibitors like this compound and AZD-4547 typically follows a standardized preclinical experimental workflow. This workflow begins with in vitro biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to assess cellular potency and mechanism of action, and culminates in in vivo models to evaluate anti-tumor efficacy and safety.
Caption: A typical experimental workflow for the preclinical evaluation of tyrosine kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant kinase domains.
-
Procedure:
-
Recombinant human FGFR and VEGFR kinase domains are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The test compound (this compound or AZD-4547) is serially diluted to a range of concentrations.
-
The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the test compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines.
-
Procedure:
-
Cancer cell lines with known FGFR alterations (e.g., amplification, mutation, or fusion) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (typically 72-96 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
HUVEC Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of the test compound by assessing its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
-
Procedure:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.
-
HUVECs are seeded onto the Matrigel-coated wells.
-
The cells are treated with the test compound at various concentrations in the presence of a pro-angiogenic stimulus (e.g., VEGF).
-
The plate is incubated for a period that allows for tube formation (typically 4-18 hours).
-
The formation of tube-like structures is visualized and quantified by microscopy. Parameters such as total tube length, number of junctions, and number of loops are measured using imaging software.
-
The inhibitory effect of the compound is expressed as the concentration that inhibits tube formation by 50% (IC50).
-
Subcutaneous Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in an animal model.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells with known FGFR alterations.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group, typically via oral gavage, at one or more dose levels and on a defined schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., western blotting for phosphorylated proteins).
-
Anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Western Blotting for Phosphorylated Proteins
-
Objective: To assess the inhibition of intracellular signaling pathways by measuring the phosphorylation status of key proteins.
-
Procedure:
-
Cells or tumor tissue are lysed to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR, p-VEGFR, p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.
-
Clinical Trial Overview
Both this compound and AZD-4547 have been evaluated in clinical trials.
This compound: A Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[10][11] The study identified an optimal tablet dose of 400 mg/day with food.[11] The most common treatment-related adverse events were bilirubin increase and diarrhea.[11] The overall response rate was 9.2%.[11]
AZD-4547: The NCI-MATCH trial (EAY131) included a subprotocol for patients with tumors harboring aberrations in the FGFR pathway who were treated with AZD-4547.[7][12] Patients received 80 mg orally twice daily.[7] The study found that preliminary signals of activity were primarily observed in cancers with FGFR activating mutations and fusions.[7] The overall confirmed partial response rate was 8%.[12] For patients with FGFR fusions, the response rate was 22%.[7][12]
Conclusion
This compound and AZD-4547 are both potent inhibitors of the FGFR signaling pathway with distinct target profiles. This compound's dual inhibition of both FGFR and VEGFR offers a broader mechanism of action that may be advantageous in tumors where both pathways are active. AZD-4547's high selectivity for FGFR1-3 may result in a more favorable side-effect profile by minimizing off-target toxicities. The choice between these or other FGFR inhibitors in a research or clinical setting will depend on the specific cancer type, the underlying genetic alterations, and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundation for an informed comparison and further investigation of these promising therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ClinConnect | Safety and Tolerability of this compound in Subjects With [clinconnect.io]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. corning.com [corning.com]
- 8. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of ODM-203 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are as crucial as the experiments themselves. This guide provides essential safety and logistical information for the proper disposal of ODM-203, a potent inhibitor of FGFR and VEGFR, ensuring the safety of laboratory personnel and the protection of the environment.
While a specific Safety Data Sheet (SDS) containing manufacturer-mandated disposal procedures for this compound was not publicly available at the time of this writing, this document outlines a comprehensive set of best practices based on general laboratory chemical waste guidelines. It is imperative to always consult the official SDS for any chemical before handling and disposal.
Understanding the Chemical Profile of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Chemical Formula | C26H21F2N5O2S | [1] |
| Molecular Weight | 505.54 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [3] |
| CAS Number | 1430723-35-5 | [1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on established guidelines for the disposal of chemical waste from laboratory settings.[4][5][6]
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)[7]
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated solid this compound waste in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (this compound in DMSO solution):
-
Collect liquid waste containing this compound, typically dissolved in Dimethyl Sulfoxide (DMSO), in a dedicated, leak-proof, and chemically compatible container.[7][8] This container should be clearly labeled as "Hazardous Waste: this compound in DMSO."
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Keep the waste container closed when not in use.
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents present (e.g., "DMSO"). The concentration of this compound should also be indicated if known.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[9]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your organization's EHS department or a licensed hazardous waste disposal company.[8]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of any materials used for decontamination (e.g., wipes, absorbent pads) as solid chemical waste.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the available literature. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart illustrating the key stages of this compound disposal.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always consult the SDS and your institution's specific waste disposal guidelines before handling or disposing of any chemical.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling ODM-203
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of ODM-203, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). Given its use in cancer research and its mechanism of action, this compound should be handled with the utmost care as a potentially hazardous compound.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before any handling procedures.
Personal Protective Equipment (PPE)
Due to the lack of a publicly available, detailed Safety Data Sheet, the following PPE recommendations are based on best practices for handling potent, small-molecule kinase inhibitors and cytotoxic compounds in a laboratory setting.
Summary of Recommended PPE:
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a wide range of chemicals and are puncture-resistant.[6] |
| Body Protection | A disposable lab coat or a dedicated lab coat that is regularly decontaminated. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols. |
| Respiratory Protection | For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a properly fitted respirator (e.g., N95 or higher) or working in a certified chemical fume hood is essential. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional procedures for damaged chemical packages.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. Some suppliers recommend storage at -20°C for long-term stability.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Preparation of Solutions
All preparation of this compound solutions must be conducted in a certified chemical fume hood.
-
Pre-use Check: Before starting, ensure the fume hood is functioning correctly.
-
PPE: Don the recommended PPE as outlined in the table above.
-
Weighing: If handling the solid form, weigh the required amount on a tared weigh boat inside the fume hood. Use caution to avoid generating dust.
-
Dissolving: Slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[7]
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Administration (In Vitro/In Vivo)
-
Containment: When administering this compound to cell cultures or animal models, use appropriate containment measures to prevent exposure to personnel and the environment.
-
Handling of Treated Subjects: Animals treated with this compound should be housed in designated areas. Their waste products should be considered hazardous and handled accordingly.
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and relevant safety personnel.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Cleanup: Follow institutional procedures for hazardous chemical spill cleanup. This should only be performed by trained personnel wearing appropriate PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes empty containers, contaminated PPE, and any materials used for spill cleanup.
-
Containers: Use clearly labeled, leak-proof containers for solid and liquid hazardous waste.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution's environmental health and safety department.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's certified waste management provider.
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Operational Plan: this compound Disposal
Caption: A procedural diagram for the proper disposal of this compound waste.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound acts as a dual inhibitor of FGFR and VEGFR signaling pathways.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. matilda.science [matilda.science]
- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. business.medtecs.com [business.medtecs.com]
- 7. This compound - Immunomart [immunomart.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
